3,5-Dihydroxybenzoic Acid
Description
This compound has been reported in Rubus niveus, Viburnum cylindricum, and other organisms with data available.
RN given refers to parent cpd
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dihydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,8-9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEMGAFJOZZIFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
145639-71-0 | |
| Record name | Benzoic acid, 3,5-dihydroxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145639-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8059184 | |
| Record name | 3,5-Dihydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | 3,5-Dihydroxybenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19736 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3,5-Dihydroxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013677 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.0000021 [mmHg] | |
| Record name | 3,5-Dihydroxybenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19736 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
99-10-5 | |
| Record name | 3,5-Dihydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Resorcylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-DIHYDROXYBENZOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3,5-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Dihydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dihydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIHYDROXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WC5LMO6L1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,5-Dihydroxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013677 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
237 °C | |
| Record name | 3,5-Dihydroxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013677 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3,5-Dihydroxybenzoic Acid: Natural Sources, Biosynthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dihydroxybenzoic acid (3,5-DHBA), a phenolic compound of significant interest, is emerging as a key molecule in human health and disease. Primarily recognized as a major metabolite of alkylresorcinols found in whole grains, its natural occurrence extends to a variety of dietary sources, including fruits, beverages, and nuts. In addition to its dietary origin, 3,5-DHBA is a product of gut microbial metabolism. This technical guide provides an in-depth overview of the natural sources and occurrence of 3,5-DHBA, detailing its concentration in various food matrices. Furthermore, it elucidates the biosynthetic pathway of this compound, tracing its origins from the shikimate pathway. The guide also delves into the crucial signaling pathway mediated by 3,5-DHBA through its interaction with the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81. Detailed experimental protocols for the extraction and quantification of 3,5-DHBA are provided to facilitate further research and application in drug development.
Natural Sources and Occurrence of this compound
This compound is predominantly found in nature as a metabolite of alkylresorcinols, which are phenolic lipids abundant in the bran of whole grains such as wheat and rye.[1][2] Beyond its origin as a metabolite, 3,5-DHBA is also naturally present in a range of dietary sources.
Occurrence in Plant-Based Foods
The concentration of 3,5-DHBA varies significantly across different food sources. Whole grains, particularly rye and wheat, are primary dietary precursors to 3,5-DHBA due to their high alkylresorcinol content.[2] Other notable plant-based sources include various fruits, nuts, and legumes.
Occurrence in Beverages
Certain beverages are also recognized for their 3,5-DHBA content. Beer, for instance, has been identified as containing notable concentrations of this phenolic acid.[2] Its presence has also been reported in grape wine and coffee.[2]
Microbial Origin
The human gut microbiota plays a crucial role in the production of 3,5-DHBA through the breakdown of dietary alkylresorcinols and other polyphenolic compounds.[2] This microbial contribution underscores the interplay between diet, the gut microbiome, and the systemic availability of bioactive compounds.
Quantitative Data on this compound in Natural Sources
The following table summarizes the reported concentrations of this compound in various natural sources. It is important to note that these values can be influenced by factors such as plant variety, growing conditions, processing methods, and analytical techniques.
| Natural Source | Concentration Range | Reference(s) |
| Peanuts | 0.4–1.6 mg/100 g | [3] |
| Goutweed | 0.5 mg/100 g | [3] |
| Nettles | 4.3 mg/100 g | [3] |
| Dandelion | 0.3 mg/100 g | [3] |
| Chickweed | 0.2 mg/100 g | [3] |
| Beer | 0.01–0.34 mg/L | [3] |
Note: Further research is required to establish a more comprehensive database of 3,5-DHBA concentrations in a wider array of food items.
Biosynthesis of this compound
The biosynthesis of this compound in plants and microorganisms originates from the shikimate pathway , a central metabolic route for the production of aromatic amino acids and other significant secondary metabolites.[1][4]
The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and proceeds through a series of enzymatic steps to yield chorismate.[5] Chorismate serves as a critical branch-point intermediate. While the direct enzymatic conversion of a shikimate pathway intermediate to this compound is not fully elucidated in all organisms, the pathway provides the necessary precursors for its formation. The general biosynthetic logic involves the formation of a dihydroxybenzoyl intermediate from an earlier intermediate in the shikimate pathway, such as 3-dehydroshikimate.
Biological Activity and Signaling Pathway
This compound exerts its biological effects primarily through its interaction with the Hydroxycarboxylic Acid Receptor 1 (HCA1) , also known as G protein-coupled receptor 81 (GPR81) .[6][7] HCA1 is a Gi/o-coupled GPCR, and its activation by 3,5-DHBA leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8]
This signaling cascade has significant implications for various physiological processes, most notably the inhibition of lipolysis in adipocytes.[6] By activating HCA1, 3,5-DHBA can reduce the release of free fatty acids from adipose tissue, a mechanism that is of great interest for the development of therapeutics for dyslipidemia.[2]
Experimental Protocols
Extraction of this compound from Plant Material (Solid-Phase Extraction)
This protocol outlines a general procedure for the extraction of phenolic acids, including 3,5-DHBA, from plant samples using solid-phase extraction (SPE).[9]
Materials:
-
Plant sample (lyophilized and ground)
-
Methanol (absolute and 70% aqueous solution)
-
Deionized water
-
Formic acid (optional, for acidification)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X polymeric RP)
-
Centrifuge
-
Vacuum manifold
Procedure:
-
Sample Preparation: Weigh an appropriate amount of the ground plant material.
-
Solvent Extraction: Add absolute methanol to the sample (e.g., a 1:9 sample-to-solvent ratio). Vortex or sonicate the mixture for a specified time (e.g., 30 minutes).
-
Centrifugation: Centrifuge the mixture to pellet the solid material.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted phenolic compounds.
-
Solvent Evaporation: Evaporate the methanol from the supernatant under a stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in deionized water (acidified with formic acid if necessary).
-
SPE Cartridge Conditioning: Precondition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through it.
-
Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 4 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 2 minutes.
-
Elution: Elute the phenolic acids from the cartridge using 2 mL of 70% aqueous methanol.
-
Analysis: The collected eluate is now ready for quantification by HPLC or other analytical methods.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general HPLC method for the separation and quantification of dihydroxybenzoic acid isomers.[10][11]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A mixed-mode reversed-phase/anion-exchange column (e.g., Amaze TR, 4.6 x 50 mm, 3 µm) is recommended for optimal separation of isomers.[10]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 15 mM ammonium formate, pH 3).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 3 µL.[10]
-
Detection Wavelength: 255 nm.[10]
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Prepare the sample extract as described in the extraction protocol. Filter the final extract through a 0.45 µm syringe filter before injection.
-
HPLC Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration of 3,5-DHBA in the sample by constructing a calibration curve from the peak areas of the standards.
Conclusion and Future Directions
This compound is a multifaceted molecule with significant implications for human health, primarily through its role as a metabolite of dietary whole grains and its interaction with the HCA1 receptor. This guide has provided a comprehensive overview of its natural sources, biosynthesis, and biological activity, along with detailed experimental protocols to aid in further research.
Future research should focus on expanding the quantitative database of 3,5-DHBA in a wider variety of foods and exploring the impact of food processing on its content. A deeper understanding of the specific enzymatic steps in its biosynthesis across different organisms is also warranted. Furthermore, continued investigation into the downstream effects of HCA1 activation by 3,5-DHBA in various tissues will be crucial for unlocking its full therapeutic potential in areas such as metabolic disorders and beyond. The methodologies and information presented herein provide a solid foundation for scientists and researchers to advance our knowledge of this promising natural compound.
References
- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxycarboxylic acid receptor 1 - Wikipedia [en.wikipedia.org]
- 8. The Lactate Receptor HCAR1 Modulates Neuronal Network Activity through the Activation of Gα and Gβγ Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. helixchrom.com [helixchrom.com]
- 11. HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column | SIELC Technologies [sielc.com]
3,5-Dihydroxybenzoic Acid (CAS 99-10-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxybenzoic acid (3,5-DHBA), also known as α-resorcylic acid, is a dihydroxybenzoic acid with the chemical formula C₇H₆O₄.[1] It is a naturally occurring phenolic compound found in various plants and is also a primary metabolite of alkylresorcinols, which are abundant in whole grains like wheat and rye.[1][2] This compound has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and metabolic regulatory properties.[3][4] Its role as a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1), a G protein-coupled receptor, positions it as a molecule of interest for drug development, particularly in the context of metabolic diseases.[5][6] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and biological activities of this compound, tailored for professionals in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [7] |
| CAS Number | 99-10-5 | [7] |
| Molecular Formula | C₇H₆O₄ | [7] |
| Molecular Weight | 154.12 g/mol | [7] |
| Appearance | White to off-white or pale pink crystalline powder | [6] |
| Melting Point | 235-242 °C (decomposes) | [6] |
| Boiling Point | 411.00 to 412.00 °C (estimated) | [8] |
| Solubility | Soluble in water (84 g/L at 20 °C), ethanol, and acetone. Very soluble in diethyl ether. | [1] |
| pKa | 4.04 | [1] |
| logP (o/w) | 0.86 | [8] |
| UV-Vis Absorption Maxima | 208 nm, 250 nm, 308 nm (in acidic mobile phase) | [9] |
Synthesis and Purification
A well-established method for the synthesis of this compound involves the disulfonation of benzoic acid followed by alkaline fusion.[1][10]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from Organic Syntheses.[10]
Materials:
-
Benzoic acid
-
Fuming sulfuric acid
-
Barium carbonate
-
Sodium hydroxide
-
Potassium hydroxide
-
Concentrated hydrochloric acid
-
Ether
-
Anhydrous sodium sulfate
-
Decolorizing carbon (e.g., Darco)
-
Acetic acid
Procedure:
-
Sulfonation: In a 1-liter Kjeldahl flask, add 200 g (1.64 moles) of benzoic acid to 500 ml of fuming sulfuric acid. Heat the mixture in an oil bath at 240–250 °C for 5 hours.[10]
-
Hydrolysis and Neutralization: After cooling, slowly pour the reaction mixture into 3 kg of ice with stirring. Neutralize the solution with barium carbonate, adding it in portions until gas evolution ceases.[10]
-
Isolation of Barium Salt: Filter the resulting paste by suction and wash the barium sulfate cake with water. Evaporate the combined filtrates to dryness to obtain the crude barium salt.[10]
-
Alkaline Fusion: Prepare a melt of 600 g each of sodium and potassium hydroxides in a copper beaker. Gradually add the dried, pulverized barium salt to the melt while stirring. Raise the temperature to 280–310 °C and maintain for 1 hour.[10]
-
Work-up: Carefully ladle the hot melt into 6 liters of water. Filter the solution to remove barium sulfite. Acidify the filtrate with concentrated hydrochloric acid.[10]
-
Extraction: Extract the acidified solution with ether. Concentrate the combined ether extracts and dry over anhydrous sodium sulfate.[10]
-
Isolation of Crude Product: After filtering and evaporating the ether, the crude this compound is obtained.[10]
Purification:
The crude product can be purified by recrystallization from hot acetic acid using a decolorizing carbon.[10]
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Analytical Methods
High-performance liquid chromatography (HPLC) is a common method for the analysis and quantification of this compound.
Experimental Protocol: HPLC Analysis
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Mixed-mode, reversed-phase anion- and cation-exchange column (e.g., Amaze TR, 4.6x50 mm, 3 µm, 100Å)[11]
Mobile Phase:
-
20% Acetonitrile with 15 mM Ammonium formate, pH 3[11]
Detection:
-
UV at 255 nm[11]
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Prepare the sample solution by dissolving the material in the mobile phase and filtering through a 0.45 µm filter.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution profile at 255 nm. The retention time of the peak corresponding to this compound in the sample should match that of the standard.
-
Quantification can be achieved by comparing the peak area of the sample to a standard curve.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities that are of significant interest to drug development professionals.
Antioxidant and Anti-inflammatory Properties
This compound has demonstrated antioxidant activity, although its potency can vary depending on the assay used.[3][12] Its ability to scavenge free radicals contributes to its potential anti-inflammatory effects.[4]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a general method for assessing the antioxidant activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the this compound solution to the wells.
-
Include a control well with methanol instead of the sample solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
HCA1 Receptor Agonism and Signaling
A key mechanism of action for this compound is its role as a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81.[5][6] This receptor is predominantly expressed in adipocytes.[6] Activation of HCA1 by 3,5-DHBA leads to the inhibition of lipolysis, making it a potential therapeutic target for dyslipidemia.[5][6]
The signaling pathway initiated by the activation of HCA1 involves the Gαi subunit of the G protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently leads to the inhibition of hormone-sensitive lipase (HSL), the rate-limiting enzyme in lipolysis.
Caption: Signaling pathway of HCA1 receptor activation by this compound.
Applications in Drug Development
The unique biological profile of this compound makes it a valuable molecule in several areas of drug development:
-
Metabolic Diseases: Its ability to inhibit lipolysis through HCA1 agonism makes it a lead compound for the development of drugs to treat dyslipidemia.[5][6]
-
Anti-inflammatory Therapies: Its antioxidant and anti-inflammatory properties suggest its potential use in conditions characterized by chronic inflammation.[4]
-
Pharmaceutical Synthesis: this compound serves as a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs), such as resveratrol and bromoprim.[13]
Conclusion
This compound is a multifaceted compound with well-characterized physicochemical properties and a growing body of evidence supporting its biological significance. For researchers and drug development professionals, its defined synthesis, analytical methods, and, most importantly, its specific mechanism of action through the HCA1 receptor, offer a solid foundation for further investigation and therapeutic development. The information provided in this technical guide aims to serve as a comprehensive resource to facilitate and inspire future research into the potential of this promising molecule.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Application research of 3,5-dihydroxybenzoic acid_Chemicalbook [chemicalbook.com]
- 3. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Rupa Health [rupahealth.com]
- 6. This compound, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. helixchrom.com [helixchrom.com]
- 12. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Page loading... [wap.guidechem.com]
3,5-Dihydroxybenzoic Acid: A Key Metabolite of Whole Grains with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxybenzoic acid (3,5-DHBA), a phenolic acid belonging to the dihydroxybenzoic acid family, has emerged as a significant biomarker of whole-grain consumption, particularly of wheat and rye.[1][2][3][4] Produced in the gastrointestinal tract through the microbial metabolism of alkylresorcinols—phenolic lipids abundant in the bran of these grains—3,5-DHBA is absorbed into the bloodstream and subsequently excreted in urine.[1][2] Beyond its role as a dietary marker, 3,5-DHBA has garnered considerable interest for its physiological activities, most notably its function as a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81.[5] This interaction implicates 3,5-DHBA in the regulation of lipolysis, positioning it as a potential therapeutic agent for dyslipidemia and related metabolic disorders.[4] However, its biological roles are complex, with research suggesting a "double-edged sword" nature, influencing processes in the nervous system, carcinogenesis, and the response to anticancer therapies.[5] This technical guide provides a comprehensive overview of 3,5-DHBA as a metabolite of whole grains, detailing its metabolic pathway, presenting quantitative data from human studies, outlining key experimental protocols, and visualizing associated signaling pathways.
Metabolism of Alkylresorcinols to this compound
Alkylresorcinols, characterized by a resorcinol ring and a long alkyl chain, are the primary precursors of 3,5-DHBA. Following the consumption of whole grains like wheat and rye, these compounds are metabolized by the gut microbiota. The metabolic process involves the degradation of the alkyl chain, leading to the formation of 3,5-DHBA and other related metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Plasma pharmacokinetics of alkylresorcinol metabolites: new candidate biomarkers for whole-grain rye and wheat intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Intervention Study: Alkylresorcinol Metabolites as Potential Biomarkers for Grain Intake and the Occurrence of Alkylresorcinols in Commonly Consumed Foods in the German Retail Sector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
In-Depth Technical Guide: 3,5-Dihydroxybenzoic Acid Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dihydroxybenzoic acid (3,5-DHBA), a phenolic acid found in various plant sources and a metabolite of whole-grain-derived alkylresorcinols, has emerged as a bioactive molecule with a distinct receptor binding profile. This technical guide provides a comprehensive overview of the receptor interactions of 3,5-DHBA, focusing on its primary targets: the G protein-coupled receptor HCA1 (GPR81) and the bacterial enzyme Tyrosine Phenol-Lyase (TPL). This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes the key signaling pathways, offering a valuable resource for researchers in pharmacology, drug discovery, and nutritional science.
Receptor Binding Profile
The receptor binding profile of this compound is characterized by a notable specificity for the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81, for which it acts as an agonist.[1] Additionally, it has been identified as a competitive inhibitor of the bacterial enzyme Tyrosine Phenol-Lyase (TPL). Current research indicates minimal to no significant activity at other closely related receptors such as HCA2 and HCA3, suggesting a selective pharmacological profile.
Quantitative Binding and Functional Data
The binding affinity and functional potency of 3,5-DHBA at its primary targets have been quantified through various in vitro assays. The following table summarizes the key quantitative data available in the scientific literature.
| Target | Assay Type | Parameter | Value (µM) | Cell Line/System | Reference |
| HCA1 (GPR81) | Functional | EC50 | ~150 | Wild-type mouse adipocytes | [1] |
| HCA1 (GPR81) | Functional (cAMP inhibition) | IC50 | 112 | HCA1 expressing SK-N-MC cells | |
| Tyrosine Phenol-Lyase (TPL) | Enzyme Inhibition | Ki | 25.7 | Recombinant TPL from Morganella morganii |
Table 1: Quantitative Receptor Binding and Functional Data for this compound
Signaling Pathways
HCA1 (GPR81) Signaling
Activation of the HCA1 receptor by 3,5-DHBA initiates a cascade of intracellular signaling events. HCA1 is a Gi/o protein-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This mechanism is central to its observed physiological effects, most notably the inhibition of lipolysis in adipocytes.[1]
Recent studies have also elucidated other downstream pathways, including the activation of the PI3K/Akt/CREB-DNMT1 and MEK/ERK signaling cascades. These pathways are implicated in diverse cellular processes such as cell growth, metastasis, and the regulation of energy metabolism.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of 3,5-DHBA receptor binding and functional analysis. These protocols are representative and may require optimization based on specific laboratory conditions and reagents.
HCA1 (GPR81) Functional Assay: Inhibition of cAMP Accumulation
This protocol describes a method to determine the IC50 value of 3,5-DHBA for the inhibition of forskolin-stimulated cAMP production in cells expressing the HCA1 receptor.
Materials:
-
HCA1-expressing cells (e.g., SK-N-MC cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
White 384-well microplate
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Culture: Culture HCA1-expressing cells in appropriate medium supplemented with FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: On the day before the assay, harvest cells and seed them into a white 384-well microplate at a density of 5,000-10,000 cells/well. Incubate overnight.
-
Compound Preparation: Prepare a stock solution of 3,5-DHBA in a suitable solvent (e.g., DMSO). Create a serial dilution of 3,5-DHBA in assay buffer.
-
Assay: a. Carefully remove the culture medium from the wells. b. Add assay buffer containing a phosphodiesterase inhibitor such as IBMX (e.g., 500 µM) to each well and incubate for 30 minutes at room temperature. c. Add the serially diluted 3,5-DHBA or vehicle control to the respective wells. d. Add forskolin (a potent adenylyl cyclase activator, e.g., 10 µM final concentration) to all wells except the basal control. e. Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the 3,5-DHBA concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Tyrosine Phenol-Lyase (TPL) Inhibition Assay
This protocol outlines a spectrophotometric method to determine the Ki of 3,5-DHBA for the competitive inhibition of TPL. The assay measures the production of phenol from the enzymatic conversion of L-tyrosine.
Materials:
-
Recombinant Tyrosine Phenol-Lyase (TPL) from Morganella morganii or Citrobacter freundii
-
L-tyrosine (substrate)
-
This compound (inhibitor)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0)
-
Pyridoxal-5'-phosphate (PLP) (coenzyme for TPL)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 270 nm
Procedure:
-
Enzyme Preparation: Prepare a stock solution of TPL in assay buffer containing PLP (e.g., 0.1 mM). The final enzyme concentration in the assay should be determined empirically to ensure a linear reaction rate.
-
Reagent Preparation: a. Prepare a stock solution of L-tyrosine in the assay buffer. A range of concentrations bracketing the Km value should be used. b. Prepare a stock solution of 3,5-DHBA in the assay buffer. Create a serial dilution of the inhibitor.
-
Assay: a. To the wells of a 96-well plate, add the assay buffer, TPL enzyme, and the desired concentration of 3,5-DHBA or vehicle control. b. Pre-incubate the mixture for 10 minutes at a constant temperature (e.g., 37°C). c. Initiate the reaction by adding the L-tyrosine substrate to each well.
-
Measurement: Immediately measure the increase in absorbance at 270 nm (the wavelength at which phenol absorbs) over time using a spectrophotometer. Record data at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
Data Analysis: a. Calculate the initial reaction velocities (V0) from the linear portion of the absorbance versus time plots. b. Create a Lineweaver-Burk or Michaelis-Menten plot for each inhibitor concentration. c. Determine the Ki value for competitive inhibition from the intersection of the lines on the Lineweaver-Burk plot or by non-linear regression analysis of the Michaelis-Menten data.[3]
Conclusion
This compound exhibits a targeted receptor binding profile, primarily acting as a selective agonist for the HCA1 (GPR81) receptor and a competitive inhibitor of Tyrosine Phenol-Lyase. Its ability to modulate the Gi/o-cAMP signaling pathway, as well as other downstream effectors, underscores its potential as a tool compound for studying HCA1 biology and as a lead structure for the development of novel therapeutics targeting metabolic and other disorders. The provided experimental protocols offer a foundation for further investigation into the pharmacology of this intriguing natural product. Further research, including comprehensive off-target screening and in vivo studies, will be crucial to fully elucidate its therapeutic potential and safety profile.
References
Spectroscopic Analysis of 3,5-Dihydroxybenzoic Acid: A Technical Guide
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3,5-Dihydroxybenzoic acid (α-Resorcylic acid). It is intended for researchers and professionals in the fields of chemistry and drug development, offering detailed spectroscopic data and the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound (CAS No: 99-10-5, Molecular Formula: C₇H₆O₄, Molecular Weight: 154.12 g/mol ).[1][2]
Table 1: NMR Spectroscopic Data
| ¹H NMR (DMSO-d₆) | ¹³C NMR |
| Chemical Shift (ppm) | Description |
| ~6.85 | Doublet of doublets (d) or Triplet (t), 2H (H-2, H-6) |
| ~6.45 | Triplet (t), 1H (H-4) |
| ~9.5 (broad) | Singlet (s), 2H (Ar-OH) |
| ~12.5 (broad) | Singlet (s), 1H (COOH) |
Note: NMR data is typically acquired in a deuterated solvent such as DMSO-d₆.[3][4] Chemical shifts can vary slightly based on solvent and concentration.
Table 2: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |
| 3500 - 3300 | O-H Stretch (Phenolic) | Strong, Broad |
| 3300 - 2500 | O-H Stretch (Carboxylic Acid) | Strong, Very Broad |
| ~1680 | C=O Stretch (Carboxylic Acid) | Strong |
| ~1600, ~1470 | C=C Stretch (Aromatic Ring) | Medium to Strong |
| ~1300 - 1200 | C-O Stretch (Phenol/Carboxylic Acid) | Strong |
| ~1200 - 1000 | C-O Stretch | Medium |
| Below 900 | C-H Bending (Aromatic, out-of-plane) | Medium to Strong |
Note: IR spectra for solid samples are often obtained using KBr pellets or as a nujol mull.[5][6]
Table 3: Mass Spectrometry Data
| Technique | Mode | Precursor Ion (m/z) | Fragment Ions (m/z) |
| ESI-MS | Negative | [M-H]⁻ : 153.0193 | 109.0295, 135.0085 |
| ESI-MS | Positive | [M+H]⁺ : 155.0338 | Not specified |
| GC-MS (EI) | - | M⁺˙ : 154 | 137, 109 |
Data sourced from various databases including PubChem and the Human Metabolome Database.[1][7] The monoisotopic mass of this compound is 154.0266 u.[1][7]
Experimental Protocols
The following sections detail generalized methodologies for acquiring the spectroscopic data presented above.
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of a solid organic compound.
-
Sample Preparation : Accurately weigh 5-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[8][9]
-
Dissolution : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.[8][9] The solvent should fully dissolve the compound. Gentle vortexing or sonication can aid dissolution.[8]
-
Transfer : Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[8][10] Avoid introducing any solid particles; if necessary, filter the solution through a small cotton plug in the pipette.[9][10]
-
Instrument Setup : Wipe the outside of the NMR tube clean and place it in the spectrometer's sample holder.[8]
-
Data Acquisition : The spectrometer performs a series of automated steps:
-
Locking : The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[8]
-
Shimming : The magnetic field homogeneity is optimized to improve signal resolution and obtain sharp peaks.[8]
-
Tuning : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[8]
-
Acquisition : The appropriate pulse sequence is run to acquire the spectrum. The number of scans can be increased to improve the signal-to-noise ratio, which is particularly important for less sensitive nuclei like ¹³C.[8][10]
-
For solid samples like this compound, several preparation techniques can be used.
A. KBr Pellet Method
-
Grinding : Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Pellet Formation : Place the powder into a pellet press and apply high pressure to form a thin, transparent, or translucent disk.[5]
-
Analysis : Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
B. Thin Solid Film Method
-
Dissolution : Dissolve a small amount (around 50 mg) of the solid sample in a few drops of a volatile solvent like acetone or methylene chloride.[11]
-
Film Preparation : Place a drop of this solution onto a single, clean salt plate (e.g., NaCl or KBr).[11]
-
Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[11]
-
Analysis : Place the plate in the spectrometer's sample holder and run the IR scan. If the signal is too weak, another drop of the solution can be added and dried.[11]
C. Attenuated Total Reflectance (ATR) Method
-
Sample Placement : Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application : Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Analysis : Acquire the spectrum directly. This method requires minimal sample preparation.[12]
Electrospray ionization (ESI) coupled with a mass analyzer is a common technique for polar molecules like this compound.
-
Sample Preparation : Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.
-
Infusion/Injection : The solution is either directly infused into the ESI source via a syringe pump or injected into a liquid chromatography system for separation prior to mass analysis (LC-MS).
-
Ionization : In the ESI source, a high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte (e.g., [M-H]⁻ or [M+H]⁺).
-
Mass Analysis : The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value. For tandem MS (MS/MS), specific precursor ions are selected and fragmented to provide further structural information.[1]
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
- 1. This compound | C7H6O4 | CID 7424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound(99-10-5) 1H NMR [m.chemicalbook.com]
- 4. This compound(99-10-5) 13C NMR spectrum [chemicalbook.com]
- 5. webassign.net [webassign.net]
- 6. This compound(99-10-5) IR Spectrum [chemicalbook.com]
- 7. 3-5-Dihydroxybenzoic acid - Metabolite Database [metaboldb.princeton.edu]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. community.wvu.edu [community.wvu.edu]
Thermogravimetric Analysis of 3,5-Dihydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3,5-Dihydroxybenzoic acid, a member of the dihydroxybenzoic acid family, is a significant compound in medicinal chemistry and materials science. Its thermal stability is a critical parameter influencing its application in drug formulation, synthesis of polymers, and other high-temperature processes. Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of materials. This guide details the methodology for conducting TGA on this compound.
Experimental Protocols
A detailed experimental protocol for the thermogravimetric analysis of a solid organic acid like this compound is provided below. This protocol is based on standard methodologies for similar compounds.
Objective: To determine the thermal stability and decomposition characteristics of this compound.
Instrumentation: A calibrated thermogravimetric analyzer is required.
Materials:
-
This compound sample (powder form)
-
Inert purge gas (e.g., Nitrogen, Argon)
-
Oxidative purge gas (e.g., Air) - for studying oxidative decomposition
-
Alumina or platinum crucibles
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is in a fine powder form to ensure uniform heating.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible.
-
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance.
-
Purge the furnace with the selected gas (e.g., Nitrogen) at a constant flow rate (typically 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Heat the sample from the starting temperature to a final temperature of 600-800 °C at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss on the y-axis against the temperature on the x-axis to obtain the TGA curve.
-
The derivative of the TGA curve (DTG curve) should also be plotted to identify the temperatures of maximum decomposition rates.
-
Determine the onset temperature of decomposition, the temperature ranges for each decomposition step, and the percentage of residual mass.
-
Data Presentation: Illustrative Data from a Related Compound
As previously stated, specific TGA data for this compound is not available in the reviewed literature. To provide a relevant example, the thermal decomposition data for 3,4,5-trihydroxybenzoic acid (gallic acid) is summarized in the table below. It is crucial to note that this data is for illustrative purposes only and the thermal behavior of this compound will differ. A study on gallic acid showed its thermal decomposition occurred in three main steps.[1]
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Associated Process |
| Dehydration | 74 - 107 | ~9.1 | Loss of water molecule[1] |
| Decomposition | 210 - 264 | ~78.8 | Decomposition of the anhydrous compound[1] |
| Oxidation | > 264 | ~10.5 | Oxidation of organic matter[1] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting a thermogravimetric analysis experiment.
Proposed Thermal Decomposition Pathway
The following diagram illustrates a plausible thermal decomposition pathway for this compound based on the known behavior of similar phenolic acids, which often undergo decarboxylation.
Conclusion
This technical guide has outlined the essential aspects of performing a thermogravimetric analysis on this compound. While specific TGA data for this compound is not currently available in the literature, the provided experimental protocol offers a robust starting point for researchers. The illustrative data from gallic acid and the proposed decomposition pathway serve as valuable references for interpreting experimental results. It is recommended that experimental TGA be conducted on this compound to obtain precise data on its thermal stability and decomposition kinetics, which will be invaluable for its application in various scientific and industrial fields.
References
Methodological & Application
Application Note: High-Purity 3,5-Dihydroxybenzoic Acid via Recrystallization
Abstract
This application note details a robust and efficient recrystallization protocol for the purification of 3,5-Dihydroxybenzoic acid. The procedure effectively removes impurities, yielding a high-purity product suitable for pharmaceutical and research applications. This document provides a comprehensive overview of the necessary reagents, equipment, and a step-by-step methodology, along with key quantitative data and a visual workflow diagram.
Introduction
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients and other fine chemicals.[1][2] The purity of this compound is critical for downstream applications. Recrystallization is a fundamental and effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a selected solvent at varying temperatures. This note describes a validated recrystallization procedure using water as the primary solvent, a green and cost-effective choice.
Physicochemical Properties & Solubility Data
A summary of the physical and chemical properties of this compound is presented in Table 1. The selection of an appropriate solvent is paramount for a successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. Water and hot acetic acid have been identified as effective solvents for the recrystallization of this compound.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆O₄ | [4] |
| Molecular Weight | 154.12 g/mol | [5][6][7] |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | 236-238 °C (decomposes) | [1][8] |
| Water Solubility | 84 g/L (20 °C) | [8] |
| Ethanol (95%) Solubility | 50 mg/mL | [1] |
| DMSO Solubility | 31 mg/mL (25 °C) | [5] |
Table 2: Recrystallization Efficiency Data
| Solvent System | Crude Amount | Recovered Amount | Yield | Purity | Reference |
| Hot Acetic Acid | 16.0 g | 13.4 g | 83.75% | High (white needles) | [3] |
| Water | Not Specified | Not Specified | 85-88% | 95-96% | [2] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the procedure for the purification of this compound using water as the recrystallization solvent.
3.1. Materials and Equipment
-
Crude this compound
-
Deionized water
-
Activated carbon (decolorizing charcoal)
-
Erlenmeyer flasks (appropriate sizes)
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filtering flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
3.2. Procedure
-
Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. For every 1 gram of crude material, add approximately 10-15 mL of deionized water. Add a magnetic stir bar to the flask. Heat the mixture to boiling while stirring continuously. Add more hot deionized water in small portions until the solid is completely dissolved. Avoid adding an excessive amount of solvent to ensure a good recovery yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the hot solution. Swirl the flask and gently reheat to boiling for a few minutes. The activated carbon will adsorb colored impurities.
-
Hot Filtration: If activated carbon was used, it is necessary to perform a hot gravity filtration to remove it. Preheat a funnel and a receiving Erlenmeyer flask to prevent premature crystallization. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filtering flask. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Carefully transfer the crystals to a watch glass or a drying dish. Dry the purified this compound in a drying oven at a temperature below its melting point (e.g., 80-100 °C) or in a vacuum desiccator until a constant weight is achieved.
Workflow Diagram
The following diagram provides a visual representation of the recrystallization process.
Caption: A flowchart illustrating the key stages of the recrystallization procedure for this compound.
Conclusion
The described recrystallization protocol is a reliable method for the purification of this compound. By following this procedure, researchers and drug development professionals can obtain a high-purity product, which is essential for ensuring the quality and consistency of subsequent synthetic steps and final products. The use of water as a solvent makes this procedure environmentally friendly and cost-effective.
References
- 1. This compound | 99-10-5 [chemicalbook.com]
- 2. CN110540496A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | CAS 99-10-5 | Manufacturer, Supplier, Exporter [emcochemicals.com]
- 7. This compound | C7H6O4 | CID 7424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. innospk.com [innospk.com]
Application Note: Quantification of 3,5-Dihydroxybenzoic Acid in Human Plasma via LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Dihydroxybenzoic acid (3,5-DHBA), also known as α-Resorcylic acid, is a dihydroxybenzoic acid that can be found in various natural sources and is a metabolite of certain dietary compounds.[1][2] Its presence in plasma can be an indicator of dietary intake or exposure to specific xenobiotics.[1] Accurate quantification of 3,5-DHBA in biological matrices like plasma is crucial for pharmacokinetic, toxicological, and metabolomic studies.
This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The protocol employs a simple protein precipitation step for sample preparation, ensuring minimal matrix effects and high recovery.
Principle
The method involves the extraction of this compound and an internal standard (IS) from a plasma matrix via protein precipitation with acetonitrile.[3][4] The resulting supernatant is directly injected into an LC-MS/MS system. Chromatographic separation is achieved on a HILIC column to ensure specificity and resolution from endogenous interferences. Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a negative electrospray ionization (ESI) source. The precursor to product ion transition for 3,5-DHBA is m/z 153 → 109.[3][4]
Materials and Reagents
-
Analytes and Standards: this compound (≥98% purity), 3,4-Dihydroxybenzoic acid (Internal Standard, IS, ≥98% purity).
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Ammonium Acetate (LC-MS Grade).
-
Water: Deionized water, 18 MΩ·cm or greater.
-
Biological Matrix: Blank human plasma (K2-EDTA).
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and 3,4-Dihydroxybenzoic acid (IS) in separate 10 mL volumetric flasks using methanol as the solvent.
-
Working Standard Solutions: Prepare serial dilutions of the 3,5-DHBA stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.
Sample Preparation Protocol
-
Aliquot 100 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[3][5]
-
Vortex mix the samples vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Caption: Plasma sample preparation workflow.
LC-MS/MS Method
Liquid Chromatography Conditions
The chromatographic parameters are summarized in the table below. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is used for optimal retention and separation of the polar analyte.[3][4]
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 95% B (0-0.5 min), 95-70% B (0.5-3.0 min), 70% B (3.0-3.5 min), 70-95% B (3.5-4.0 min), 95% B (4.0-5.0 min) |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5.0 minutes |
Mass Spectrometry Conditions
The mass spectrometer parameters are optimized for maximum sensitivity and specificity.
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex API 4000, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions
The specific precursor and product ions monitored for this compound and the internal standard are listed below. The m/z 153 → 109 transition corresponds to the decarboxylation of the precursor ion.[3][4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 3,5-DHBA | 153.0 | 109.0 | 100 | -15 |
| 3,4-DHBA (IS) | 153.0 | 109.0 | 100 | -15 |
Method Validation Summary
The method was validated according to established bioanalytical method validation guidelines. The results demonstrate the method is linear, sensitive, accurate, and precise for the quantification of 3,5-DHBA in human plasma.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 5 to 2500 ng/mL.
| Parameter | Result |
| Calibration Range | 5 - 2500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (Low, Mid, High).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| Low (LQC) | 15 | ≤ 8.5% | ± 9.1% | ≤ 9.8% | ± 10.5% |
| Mid (MQC) | 250 | ≤ 6.2% | ± 7.5% | ≤ 7.1% | ± 8.3% |
| High (HQC) | 2000 | ≤ 5.5% | ± 5.9% | ≤ 6.4% | ± 7.2% |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the sample preparation process was efficient and that endogenous plasma components did not interfere with ionization.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low (LQC) | 15 | 92.5% | 95.1% |
| High (HQC) | 2000 | 95.8% | 97.3% |
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable protocol for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making this method well-suited for clinical and research applications requiring the measurement of this phenolic acid. The validation data confirms that the method is accurate, precise, and robust for its intended purpose.
References
Application Notes: 3,5-Dihydroxybenzoic Acid as an Internal Standard in Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,5-Dihydroxybenzoic Acid (3,5-DHBA) as an internal standard (IS) in chromatographic assays. The use of an internal standard is a critical practice in analytical chemistry to improve the precision and accuracy of quantitative analysis by correcting for variations in sample preparation and instrument response. 3,5-DHBA is a suitable internal standard for the analysis of various acidic and phenolic compounds due to its structural similarity, chemical stability, and chromatographic behavior.
Introduction
This compound is a naturally occurring phenolic acid.[1] Its properties, such as good solubility in common chromatographic mobile phases, UV absorbance, and distinct retention time, make it an excellent candidate for an internal standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications.[2] When added in a known concentration to both calibration standards and unknown samples, 3,5-DHBA allows for the accurate quantification of target analytes by normalizing the analytical signal. This normalization corrects for potential errors introduced during sample extraction, injection volume variations, and fluctuations in detector response.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₆O₄ |
| Molar Mass | 154.12 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 235-238 °C |
| Solubility | Soluble in water, ethanol, methanol, and acetone |
| pKa | ~3.8 |
Chromatographic Behavior
This compound is a polar, acidic compound.[2] In reversed-phase chromatography, it typically elutes at a retention time that is well-resolved from many other phenolic acids and flavonoids, making it an ideal internal standard.[3] Its retention can be manipulated by adjusting the mobile phase pH and organic modifier concentration. Mixed-mode chromatography can also be employed for the separation of dihydroxybenzoic acid isomers and other hydrophilic acidic compounds.[2][3]
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific applications and matrices.
Protocol 1: Quantification of a Phenolic Acid (e.g., Gallic Acid) in a Plant Extract using HPLC-UV
1. Objective: To quantify the concentration of gallic acid in a plant extract using this compound as an internal standard.
2. Materials and Reagents:
-
Gallic Acid (analytical standard)
-
This compound (internal standard, analytical grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (or Acetic Acid, HPLC grade)
-
Ultrapure Water
-
Plant extract sample
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
4. Preparation of Solutions:
-
Stock Standard Solution of Gallic Acid (1000 µg/mL): Accurately weigh 10 mg of gallic acid and dissolve it in 10 mL of methanol.
-
Stock Internal Standard Solution of 3,5-DHBA (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the gallic acid stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. To each calibration standard, add a fixed concentration of the internal standard (e.g., 20 µg/mL from the 3,5-DHBA stock solution).
-
Sample Preparation: Accurately weigh a known amount of the plant extract and extract it with a suitable solvent (e.g., methanol). Filter the extract through a 0.45 µm syringe filter. To a known volume of the filtered extract, add the same fixed concentration of the internal standard as in the working standard solutions.
5. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm (or other suitable wavelength for both analyte and IS) |
6. Data Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Identify the peaks corresponding to gallic acid and this compound based on their retention times.
-
For each injection, calculate the peak area ratio of gallic acid to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of gallic acid for the calibration standards.
-
Determine the concentration of gallic acid in the sample by interpolating its peak area ratio on the calibration curve.
7. Method Validation:
The analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Linearity: Assess the linearity of the calibration curve over the desired concentration range. The correlation coefficient (r²) should be > 0.99.
-
Accuracy: Determine the accuracy by performing recovery studies on spiked samples at different concentration levels. Recoveries should typically be within 85-115%.
-
Precision: Evaluate the precision of the method by analyzing replicate samples on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be < 5%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Quantitative Data Summary (Hypothetical Example for Gallic Acid Quantification)
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Accuracy (Recovery %) | 98.5 - 102.3% |
| Intra-day Precision (RSD %) | 1.8% |
| Inter-day Precision (RSD %) | 3.2% |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
Visualizations
References
Application Notes and Protocols for the Derivatization of 3,5-Dihydroxybenzoic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many organic molecules, including phenolic acids like 3,5-dihydroxybenzoic acid, are non-volatile due to their polar functional groups (-OH and -COOH). Derivatization is a crucial sample preparation step that chemically modifies these functional groups to increase the analyte's volatility and thermal stability, making it amenable to GC-MS analysis.[1][2] This document provides detailed application notes and protocols for the derivatization of this compound, focusing on silylation, a widely used and effective method.[3][4]
Principle of Derivatization for GC-MS
The primary goal of derivatization for GC-MS is to replace active hydrogens in polar functional groups with less polar, more volatile moieties.[1][2] For this compound, the hydroxyl (-OH) and carboxylic acid (-COOH) groups are the primary targets for derivatization. Silylation, the most common technique for this class of compounds, involves the replacement of these active hydrogens with a trimethylsilyl (TMS) group.[3][5] This process reduces the polarity and intermolecular hydrogen bonding of the molecule, thereby increasing its volatility and improving its chromatographic behavior.[2] The resulting TMS derivatives are more thermally stable and produce characteristic mass spectra that aid in identification and quantification.[6]
Silylation Agents for this compound
Several silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common and effective for phenolic acids.[7][8] These reagents are often used in combination with a catalyst, such as trimethylchlorosilane (TMCS), to enhance the derivatization reaction.[5][9]
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that reacts with a wide range of functional groups.[5]
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating reagent, with the advantage that its byproducts are highly volatile and less likely to interfere with the chromatogram.[8][10]
-
TMCS (Trimethylchlorosilane): Often used as a catalyst in small percentages with BSTFA or MSTFA to increase the reactivity of the silylating agent.[5][9]
Experimental Protocols
Protocol 1: Silylation using BSTFA with TMCS
This protocol is a general and robust method for the derivatization of this compound and other phenolic compounds.
Materials:
-
This compound standard or dried sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound standard or transfer a dried sample extract into a 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to eliminate any moisture as silylating reagents are sensitive to water.[10]
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample to dissolve it.
-
Derivatization Reaction: Add 200 µL of BSTFA + 1% TMCS to the vial.[3]
-
Incubation: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set to 70-80°C for 45-60 minutes to facilitate the reaction.[3]
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system. Inject 1 µL of the supernatant into the GC-MS.
Protocol 2: Silylation using MSTFA
This protocol utilizes MSTFA, which can offer cleaner chromatograms due to the volatility of its byproducts.[8]
Materials:
-
This compound standard or dried sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Prepare the dried sample in a 2 mL reaction vial as described in Protocol 1.
-
Reagent Addition: Add 50 µL of anhydrous pyridine to the dried sample.
-
Derivatization Reaction: Add 100 µL of MSTFA to the vial.
-
Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes.[11]
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of silylated this compound. These may need to be optimized for your specific instrument and column.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS, HP-5MS, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)[12] |
| Injection Mode | Splitless |
| Injector Temperature | 280°C[3] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[12] |
| Oven Temperature Program | Initial temperature 70°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 10 min[3] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV[12] |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 50-650 |
| Solvent Delay | 5 min |
Data Presentation
The following table summarizes the expected mass spectral data for the trimethylsilyl derivative of this compound. The derivatization process adds three TMS groups, one to the carboxylic acid and one to each of the two hydroxyl groups.
| Compound | Molecular Weight (underivatized) | Molecular Weight (TMS derivative) | Key Mass Fragments (m/z) |
| This compound | 154.12 g/mol | 370.59 g/mol | 370 (M+), 355 (M-15), 281, 193 |
Note: The fragmentation pattern can be used for qualitative identification, while the abundance of a characteristic ion can be used for quantification.
Quantitative Data Summary
The following table provides a summary of typical quantitative performance data for the GC-MS analysis of phenolic acids after silylation. These values are indicative and may vary depending on the specific analytical method and instrumentation.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 15.2 pg | [6] |
| Limit of Quantification (LOQ) | 0.3 - 50 pg | |
| Linearity (R²) | > 0.99 | |
| Recovery | 79.3% (average for various phenolic acids) | [9] |
| Relative Standard Deviation (RSD) | < 10% | [11] |
Visualizations
Derivatization and GC-MS Workflow
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
Silylation Reaction of this compound
Caption: Silylation of this compound with BSTFA.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. gcms.cz [gcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. High throughput and quantitative measurement of microbial metabolome by gas chromatography/mass spectrometry using automated alkyl chloroformate derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3,5-Dihydroxybenzoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,5-Dihydroxybenzoic acid (DHBA) as a versatile scaffold in solid-phase peptide synthesis (SPPS). This approach enables the synthesis of branched peptides, dendrimers, and other complex peptide architectures with high purity and efficiency.
Introduction
This compound is a readily available and cost-effective aromatic compound featuring a central carboxylic acid and two phenolic hydroxyl groups. This unique trifunctional nature allows it to serve as a core molecule for the divergent synthesis of multi-peptide constructs on a solid support. By attaching DHBA to a resin via its carboxylic acid, the two hydroxyl groups can be used as anchor points for the simultaneous or sequential elongation of two distinct peptide chains. This methodology is particularly valuable for creating multivalent ligands, targeted drug delivery systems, and novel biomaterials.
The successful implementation of DHBA in SPPS hinges on an orthogonal protecting group strategy. This ensures that the hydroxyl groups of the DHBA core and the N-terminus of the growing peptide chains can be selectively deprotected without affecting other protected functionalities. The most common approach involves the use of the base-labile Fmoc group for the α-amino protection of the amino acids and two distinct, orthogonally removable protecting groups for the hydroxyls of DHBA.
Key Applications
-
Branched Peptides: Synthesis of Y-shaped or other branched peptides to mimic protein epitopes or create multivalent binders.
-
Peptide Dendrimers: Stepwise generation of dendritic peptide structures with a high density of surface functional groups.
-
Drug Conjugation: Attachment of two different peptide sequences to a single core for targeted drug delivery or synergistic therapeutic effects.
-
Biomaterial Scaffolds: Creation of well-defined molecular architectures for tissue engineering and other biomedical applications.
Experimental Protocols
The following protocols outline the key steps for utilizing this compound as a scaffold in Fmoc-based solid-phase peptide synthesis.
Protocol 1: Attachment of this compound to Aminomethyl Resin
This protocol describes the initial step of immobilizing DHBA onto a solid support.
Materials:
-
Aminomethyl (AM) resin
-
This compound (DHBA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Swell the aminomethyl resin in DMF for 1-2 hours.
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to the resin loading) and HOBt (2-3 equivalents) in a minimal amount of DMF.
-
Add the DHBA/HOBt solution to the swollen resin.
-
Add DIC (2-3 equivalents) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 4-6 hours.
-
To cap any unreacted amino groups, add a solution of acetic anhydride (5 equivalents) and pyridine (5 equivalents) in DMF and agitate for 30 minutes.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
| Parameter | Value |
| Resin Type | Aminomethyl Resin |
| Reagents | DHBA, DIC, HOBt, Acetic Anhydride, Pyridine |
| Equivalents (DHBA, DIC, HOBt) | 2-3 eq. |
| Solvent | DMF |
| Reaction Time | 4-6 hours |
| Capping | Acetic Anhydride/Pyridine |
Table 1: Summary of conditions for DHBA attachment to aminomethyl resin.
Protocol 2: Orthogonal Protection of DHBA Hydroxyl Groups
To enable the stepwise elongation of two different peptide chains, the two hydroxyl groups of the resin-bound DHBA must be protected with orthogonal protecting groups. Here, we describe a representative strategy using Allyl and Trityl protecting groups.
Materials:
-
DHBA-functionalized resin
-
Allyl bromide
-
Trityl chloride (Trt-Cl)
-
Diisopropylethylamine (DIPEA)
-
DMF
-
DCM
Procedure:
-
Allyl Protection:
-
Swell the DHBA-resin in DMF.
-
Add allyl bromide (5 equivalents) and DIPEA (5 equivalents).
-
Agitate the mixture at room temperature for 12-16 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Trityl Protection:
-
Swell the allyl-protected DHBA-resin in DCM.
-
Add trityl chloride (3 equivalents) and DIPEA (3.5 equivalents).
-
Agitate the mixture at room temperature for 4-6 hours.
-
Wash the resin with DCM (3x), DMF (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
| Protecting Group | Reagents | Equivalents | Solvent | Reaction Time |
| Allyl | Allyl bromide, DIPEA | 5 eq. | DMF | 12-16 hours |
| Trityl | Trityl chloride, DIPEA | 3 eq. (Trt-Cl), 3.5 eq. (DIPEA) | DCM | 4-6 hours |
Table 2: Conditions for orthogonal protection of DHBA hydroxyls.
Protocol 3: Stepwise Peptide Elongation on the DHBA Scaffold
This protocol outlines the selective deprotection and subsequent peptide chain synthesis on the orthogonally protected DHBA core.
Materials:
-
Orthogonally protected DHBA-resin
-
Fmoc-protected amino acids
-
HBTU/HATU
-
DIPEA
-
20% Piperidine in DMF
-
Pd(PPh₃)₄
-
Phenylsilane
-
1% Trifluoroacetic acid (TFA) in DCM
-
DMF, DCM
Procedure:
-
First Peptide Chain Synthesis (on Allyl-deprotected hydroxyl):
-
Swell the resin in DCM.
-
Add a solution of Pd(PPh₃)₄ (0.2 equivalents) and phenylsilane (10 equivalents) in DCM.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin with DCM (5x) and DMF (5x).
-
Proceed with standard Fmoc-SPPS cycles (Fmoc deprotection with 20% piperidine in DMF, followed by amino acid coupling using HBTU/HATU and DIPEA) to synthesize the first peptide chain.
-
-
Second Peptide Chain Synthesis (on Trityl-deprotected hydroxyl):
-
After completion of the first peptide chain, wash the resin with DCM.
-
Treat the resin with 1% TFA in DCM for 1-2 minutes (repeat 5-10 times) to remove the trityl group.
-
Wash the resin with DCM (5x) and DMF (5x).
-
Proceed with standard Fmoc-SPPS cycles to synthesize the second peptide chain.
-
| Deprotection Step | Reagents | Conditions |
| Allyl Removal | Pd(PPh₃)₄, Phenylsilane | 2 hours, RT, in DCM |
| Trityl Removal | 1% TFA in DCM | 5-10 x 1-2 min, RT |
Table 3: Selective deprotection conditions for peptide elongation.
Protocol 4: Cleavage and Deprotection
The final step involves cleaving the branched peptide from the resin and removing the side-chain protecting groups.
Materials:
-
Peptide-loaded DHBA-resin
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide by reverse-phase HPLC.
| Parameter | Details |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) |
| Cleavage Time | 2-3 hours at RT |
| Precipitation | Cold diethyl ether |
| Purification | RP-HPLC |
Table 4: General cleavage and deprotection conditions.
Visualizations
Workflow for branched peptide synthesis using a DHBA scaffold.
Logical relationship of peptide chains on a DHBA scaffold.
3,5-Dihydroxybenzoic Acid: A Versatile Precursor for Pharmaceutical Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,5-Dihydroxybenzoic acid (3,5-DHBA), a naturally occurring phenolic compound, has emerged as a valuable and versatile precursor in the synthesis of a wide array of pharmaceutical agents. Its unique chemical structure, featuring a carboxylic acid group and two hydroxyl groups meta to each other on a benzene ring, provides multiple reactive sites for a variety of chemical transformations. This allows for the construction of complex molecular architectures with diverse biological activities. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical compounds using 3,5-DHBA as a starting material, including the stilbenoid antioxidant Resveratrol and the dihydrofolate reductase inhibitor Bromoprim. Additionally, it explores the role of 3,5-DHBA as a signaling molecule through its interaction with the HCAR1/GPR81 receptor.
Pharmaceutical Applications of this compound
This compound serves as a crucial building block for several important active pharmaceutical ingredients (APIs).[1][2][3] Its utility stems from the ability to selectively modify its functional groups to introduce desired pharmacophores and modulate the physicochemical properties of the target molecules.
1. Synthesis of Resveratrol: Resveratrol (3,5,4'-trihydroxystilbene) is a well-known natural compound with potent antioxidant, anti-inflammatory, and cardioprotective properties.[2] Synthetic routes to Resveratrol often utilize 3,5-DHBA as a key starting material. The synthesis typically involves the protection of the hydroxyl groups, followed by a coupling reaction (e.g., Wittig or Heck reaction) to form the characteristic stilbene backbone, and subsequent deprotection to yield the final product.
2. Synthesis of Bromoprim: Bromoprim is a synthetic broad-spectrum antibacterial agent that acts as a selective inhibitor of dihydrofolate reductase.[2] The synthesis of Bromoprim from 3,5-DHBA involves a multi-step process that includes bromination, methylation of the hydroxyl groups, conversion of the carboxylic acid to a key intermediate, and finally, cyclization with guanidine to form the pyrimidinediamine core.[2]
Experimental Protocols
Protocol 1: Synthesis of Resveratrol via Wittig-Horner-Emmons Reaction
This protocol outlines a common method for synthesizing Resveratrol from this compound. The key steps involve the protection of the hydroxyl groups as methyl ethers, reduction of the carboxylic acid to a benzyl alcohol, conversion to a benzylphosphonate, and a subsequent Wittig-Horner-Emmons reaction with 4-hydroxybenzaldehyde, followed by demethylation.
Table 1: Quantitative Data for Resveratrol Synthesis
| Step | Intermediate/Product | Reagents and Conditions | Yield | Purity | Reference |
| 1 | Methyl 3,5-dimethoxybenzoate | 3,5-DHBA, Dimethyl sulfate, K2CO3, Acetone, Reflux | ~95% | >98% | OC_1 |
| 2 | (3,5-Dimethoxyphenyl)methanol | Methyl 3,5-dimethoxybenzoate, LiAlH4, THF | ~92% | >98% | OC_1 |
| 3 | 3,5-Dimethoxybenzyl chloride | (3,5-Dimethoxyphenyl)methanol, Thionyl chloride | ~93% | >97% | OC_1 |
| 4 | Diethyl (3,5-dimethoxybenzyl)phosphonate | 3,5-Dimethoxybenzyl chloride, Triethyl phosphite | High | >95% | OC_1 |
| 5 | (E)-3,5,4'-Trimethoxystilbene | Diethyl (3,5-dimethoxybenzyl)phosphonate, 4-Methoxybenzaldehyde, NaOMe, DMF | ~85% | >98% (E-isomer) | OC_1 |
| 6 | Resveratrol | (E)-3,5,4'-Trimethoxystilbene, BBr3, CH2Cl2 | ~90% | >99% | OC_1 |
Note: Yields and purities are approximate and can vary based on reaction scale and purification techniques.
Methodology:
Step 1: Methylation of this compound
-
To a solution of this compound (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents) and dimethyl sulfate (2.5 equivalents).
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure Methyl 3,5-dimethoxybenzoate.
Step 2: Reduction to (3,5-Dimethoxyphenyl)methanol
-
To a suspension of lithium aluminum hydride (1.5 equivalents) in dry THF, add a solution of Methyl 3,5-dimethoxybenzoate (1 equivalent) in THF dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the mixture and concentrate the filtrate to obtain (3,5-Dimethoxyphenyl)methanol.
Step 3: Chlorination to 3,5-Dimethoxybenzyl chloride
-
To a solution of (3,5-Dimethoxyphenyl)methanol (1 equivalent) in a suitable solvent (e.g., dichloromethane), add thionyl chloride (1.2 equivalents) dropwise at 0°C.
-
Stir the reaction at room temperature for 2-3 hours.
-
Remove the solvent under reduced pressure to yield 3,5-Dimethoxybenzyl chloride.
Step 4: Arbuzov Reaction to Diethyl (3,5-dimethoxybenzyl)phosphonate
-
Heat a mixture of 3,5-Dimethoxybenzyl chloride (1 equivalent) and triethyl phosphite (1.5 equivalents) at 140-150°C for 4-6 hours.
-
Remove the excess triethyl phosphite by vacuum distillation to obtain the phosphonate.
Step 5: Wittig-Horner-Emmons Reaction
-
To a solution of sodium methoxide (1.2 equivalents) in dry DMF, add Diethyl (3,5-dimethoxybenzyl)phosphonate (1 equivalent) at 0°C.
-
After stirring for 30 minutes, add a solution of 4-methoxybenzaldehyde (1 equivalent) in DMF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain (E)-3,5,4'-Trimethoxystilbene.
Step 6: Demethylation to Resveratrol
-
To a solution of (E)-3,5,4'-Trimethoxystilbene (1 equivalent) in dry dichloromethane at -78°C, add boron tribromide (3-4 equivalents) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to obtain Resveratrol.
Protocol 2: Synthesis of Bromoprim
The synthesis of Bromoprim from this compound is a multi-step process. The key intermediate is 4-bromo-3,5-dimethoxybenzaldehyde, which is then converted to the final product.
Table 2: Quantitative Data for Bromoprim Synthesis Intermediates
| Step | Intermediate/Product | Reagents and Conditions | Yield | Purity | Reference |
| 1 | 4-Bromo-3,5-dihydroxybenzoic acid | 3,5-DHBA, Bromine, Acetic acid | ~78% | ~84% | EP0691323A1 |
| 2 | Methyl 4-bromo-3,5-dimethoxybenzoate | 4-Bromo-3,5-dihydroxybenzoic acid, Dimethyl sulfate, K2CO3, Acetone, Reflux | ~92% | >98% | ChemBook |
| 3 | (4-Bromo-3,5-dimethoxyphenyl)methanol | Methyl 4-bromo-3,5-dimethoxybenzoate, LiAlH4, THF | High | >97% | General Reduction |
| 4 | 4-Bromo-3,5-dimethoxybenzaldehyde | (4-Bromo-3,5-dimethoxyphenyl)methanol, PCC or Swern oxidation | Good | >95% | General Oxidation |
Methodology:
Step 1: Bromination of this compound
-
Dissolve this compound (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid at room temperature with stirring.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter, wash with cold water, and dry to obtain 4-Bromo-3,5-dihydroxybenzoic acid.[1]
Step 2: Methylation of 4-Bromo-3,5-dihydroxybenzoic Acid
-
To a stirred solution of 4-bromo-3,5-dihydroxybenzoic acid (1 equivalent) in dry acetone, add potassium carbonate (2.5 equivalents) and dimethyl sulfate (2.5 equivalents).
-
Reflux the reaction mixture for 24 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Recrystallize the residue from ethanol to yield methyl 4-bromo-3,5-dimethoxybenzoate.
Step 3: Reduction to (4-Bromo-3,5-dimethoxyphenyl)methanol
-
Reduce the ester, methyl 4-bromo-3,5-dimethoxybenzoate, using a suitable reducing agent like lithium aluminum hydride in an ethereal solvent, following a similar procedure to Protocol 1, Step 2.
Step 4: Oxidation to 4-Bromo-3,5-dimethoxybenzaldehyde
-
Oxidize the alcohol, (4-Bromo-3,5-dimethoxyphenyl)methanol, to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or via a Swern oxidation.
Step 5: Condensation with β-methoxypropionitrile
-
This step involves a base-catalyzed condensation of 4-bromo-3,5-dimethoxybenzaldehyde with β-methoxypropionitrile to form an α,β-unsaturated nitrile intermediate.
Step 6: Cyclization with Guanidine
-
The final step is the cyclization of the intermediate from Step 5 with guanidine (often as guanidine nitrate or hydrochloride in the presence of a base) to form the 2,4-diaminopyrimidine ring of Bromoprim.[2] This is a variation of the classical pyrimidine synthesis.
Signaling Pathways and Experimental Workflows
To visualize the synthetic routes and the biological context of 3,5-DHBA, the following diagrams are provided.
Caption: Synthetic workflow for Resveratrol from this compound.
Caption: Synthetic workflow for Bromoprim from this compound.
This compound as a Signaling Molecule
Recent studies have identified this compound as an agonist for the G-protein coupled receptor HCAR1 (Hydroxycarboxylic Acid Receptor 1), also known as GPR81. This receptor is primarily expressed in adipocytes and is involved in the regulation of lipolysis. The activation of HCAR1 by 3,5-DHBA initiates a signaling cascade that has potential therapeutic implications for metabolic disorders.
Caption: HCAR1/GPR81 signaling cascade activated by this compound.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a range of pharmaceuticals. The protocols provided herein offer robust methods for the preparation of Resveratrol and outline a clear synthetic strategy for Bromoprim. Furthermore, the elucidation of its role as a signaling molecule through the HCAR1/GPR81 receptor opens new avenues for research into its therapeutic potential. These application notes serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of novel therapeutics based on this important chemical scaffold.
References
Application Note: FT-IR Analysis of 3,5-Dihydroxybenzoic Acid
Abstract
This application note provides a detailed protocol for the analysis of 3,5-Dihydroxybenzoic acid using Fourier Transform Infrared (FT-IR) spectroscopy. The characteristic infrared absorption bands corresponding to the principal functional groups of the molecule are identified and tabulated. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who are utilizing FT-IR for the structural characterization of organic compounds.
Introduction
This compound, also known as α-resorcylic acid, is a phenolic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Its chemical structure, featuring a carboxylic acid group and two hydroxyl groups attached to a benzene ring, makes it a subject of interest for structural and functional studies. FT-IR spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum is generated, which provides a unique molecular "fingerprint." This application note outlines the methodology for obtaining and interpreting the FT-IR spectrum of this compound.
Principle of FT-IR Spectroscopy
FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When a molecule is irradiated with infrared light, its bonds will vibrate by stretching or bending. The frequencies of these vibrations are dependent on the mass of the atoms in the bond, the bond strength, and the type of vibration. The resulting absorption spectrum provides qualitative information about the functional groups present in the molecule.
Experimental Protocol
This section details the necessary equipment, reagents, and step-by-step procedure for acquiring the FT-IR spectrum of this compound.
1. Equipment and Reagents
-
Fourier Transform Infrared (FT-IR) Spectrometer (e.g., with a deuterated triglycine sulfate (DTGS) detector)
-
Attenuated Total Reflectance (ATR) accessory
-
This compound (reagent grade, powder)
-
Spatula
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
2. Sample Preparation
For this protocol, the solid sample will be analyzed directly using an ATR accessory, which simplifies sample handling.
-
Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe moistened with isopropanol or ethanol and allow it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.
-
Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
3. Data Acquisition
-
Set the FT-IR spectrometer to collect data in the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Select an appropriate resolution, for instance, 4 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a spectrum with a good signal-to-noise ratio.
-
Initiate the scan to acquire the FT-IR spectrum of the this compound sample.
-
After data acquisition, clean the ATR crystal and the pressure clamp tip thoroughly.
Data Presentation and Interpretation
The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to its various functional groups. The table below summarizes the expected absorption peaks and their assignments.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3500 - 2500 | O-H stretch (broad) | Carboxylic acid and Phenolic -OH | Strong, Broad |
| ~3100 - 3000 | C-H stretch | Aromatic C-H | Medium |
| ~1700 - 1680 | C=O stretch | Carboxylic acid | Strong |
| ~1620 - 1580 | C=C stretch | Aromatic ring | Medium |
| ~1480 - 1440 | C=C stretch | Aromatic ring | Medium |
| ~1350 - 1200 | O-H bend and C-O stretch | Phenolic -OH and Carboxylic acid C-O | Strong |
| ~920 - 850 | O-H bend (out-of-plane) | Carboxylic acid dimer | Medium, Broad |
| ~780 - 740 | C-H bend (out-of-plane) | Aromatic C-H | Strong |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.
Caption: Workflow for FT-IR analysis of this compound.
Logical Relationship of Functional Groups and FT-IR Peaks
The following diagram illustrates the relationship between the functional groups of this compound and their characteristic FT-IR absorption regions.
Caption: Correlation of functional groups and FT-IR peaks.
Conclusion
FT-IR spectroscopy is a powerful and straightforward technique for the functional group analysis of this compound. The characteristic absorption bands for the carboxylic acid, phenolic hydroxyl, and aromatic ring functionalities are readily identifiable. The protocol and data presented in this application note provide a solid foundation for the quality control and structural characterization of this compound in various research and industrial applications.
Application Note: Mass Spectrometry Fragmentation Analysis of 3,5-Dihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed analysis of the mass spectrometry fragmentation pattern of 3,5-Dihydroxybenzoic acid, a significant dihydroxybenzoic acid isomer. Understanding the fragmentation behavior of this compound is crucial for its accurate identification and quantification in complex matrices, which is relevant in metabolomics, food chemistry, and pharmaceutical research. This document outlines the key fragmentation pathways observed under electrospray ionization (ESI) and presents a standardized protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound (α-resorcylic acid) is a phenolic compound found in various natural sources and is a metabolite of alkylresorcinols.[1] Its structural characterization is essential for assessing its biological activities and its role as a potential biomarker. Mass spectrometry, particularly when coupled with chromatographic separation, offers a highly sensitive and specific method for the analysis of this compound. This note details its characteristic fragmentation patterns to aid in method development and data interpretation.
Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound in mass spectrometry is predictable and yields characteristic product ions. The ionization technique significantly influences the observed fragmentation. Electrospray ionization (ESI) is commonly employed, and the compound can be analyzed in both positive and negative ion modes.
Negative Ion Mode (ESI-)
In negative ion mode, this compound readily loses a proton to form the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 153.0193.[2] Subsequent fragmentation of this precursor ion primarily involves the loss of a molecule of carbon dioxide (CO₂), resulting in a prominent product ion at m/z 109. This transition (m/z 153 → 109) is a characteristic fragmentation for dihydroxybenzoic acids and is often used for their selective detection and quantification in multiple reaction monitoring (MRM) assays.[3]
Positive Ion Mode (ESI+)
In positive ion mode, this compound can be observed as the protonated molecule [M+H]⁺ at m/z 155.[4] The fragmentation of this ion typically proceeds through the initial loss of a water molecule (H₂O) to yield a fragment at m/z 137.[4] This is followed by the loss of carbon monoxide (CO), producing the ion at m/z 109.[4]
Quantitative Fragmentation Data
The following table summarizes the key ions observed in the mass spectrum of this compound.
| Ion Mode | Precursor Ion | m/z (Precursor) | Fragment Ion | m/z (Fragment) | Neutral Loss |
| Negative | [M-H]⁻ | 153.0193 | [M-H-CO₂]⁻ | 109.0295 | CO₂ (44 Da) |
| Positive | [M+H]⁺ | 155 | [M+H-H₂O]⁺ | 137 | H₂O (18 Da) |
| Positive | [M+H]⁺ | 155 | [M+H-H₂O-CO]⁺ | 109 | H₂O + CO (46 Da) |
Visualizing the Fragmentation Pathway
The fragmentation pathways for both negative and positive ion modes can be visualized to better understand the structural transformations.
Caption: Fragmentation pathways of this compound in negative and positive ESI modes.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general procedure for the analysis of this compound using a liquid chromatography-tandem mass spectrometer.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Serially dilute the stock solution with the initial mobile phase composition to prepare working standards for calibration curves.
-
Matrix Samples: For biological or environmental samples, a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences and concentrate the analyte. The final extract should be reconstituted in the initial mobile phase.
Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-15 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative and/or Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Negative Mode: 153.0 → 109.0
-
Positive Mode: 155.0 → 137.0; 155.0 → 109.0
-
-
Ion Source Parameters (example):
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Collision Energy: Optimize for the specific instrument, typically in the range of 10-20 eV.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Caption: General workflow for the quantitative analysis of this compound by LC-MS/MS.
Conclusion
The fragmentation pattern of this compound is well-defined, with characteristic neutral losses of CO₂ in negative mode and sequential losses of H₂O and CO in positive mode. The provided experimental protocol offers a robust starting point for the development of sensitive and specific LC-MS/MS methods for its analysis. These application notes serve as a valuable resource for researchers in various scientific disciplines requiring the accurate identification and quantification of this compound.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 3,5-Dihydroxybenzoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dihydroxybenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my yield of this compound low after the sulfonation and alkaline fusion steps?
Low yields can stem from issues in either the initial sulfonation of benzoic acid or the subsequent alkaline fusion. Here’s a breakdown of potential causes and solutions:
-
Incomplete Sulfonation: The sulfonation of benzoic acid is a reversible reaction. To drive the reaction towards the desired 3,5-disulfonated product, harsh conditions are necessary. Insufficient temperature or reaction time can lead to incomplete conversion. Ensure the bath temperature is maintained at 240–250°C for at least 5 hours.[1] Using fuming sulfuric acid (oleum) is critical to provide a high concentration of the sulfonating agent, SO₃.[2]
-
Suboptimal Alkaline Fusion Temperature: The temperature of the alkaline fusion is crucial. If the temperature is too low, the conversion of the disulfonate to the dihydroxy product will be slow and incomplete. Conversely, excessively high temperatures can lead to thermal degradation of the product. The reaction is vigorous between 250–260°C and should be maintained at 280–310°C for about an hour to ensure completion.[1]
-
Moisture in the Fusion Step: The presence of water in the alkaline fusion can hinder the reaction. It is essential to use a dry, pulverized barium or sodium salt of the disulfonic acid.[1]
2. My final product is highly colored (pink, brown, or black). What causes this discoloration and how can I remove it?
The formation of colored impurities is a common issue in this synthesis, often arising from oxidation or side reactions at the high temperatures employed.
-
Cause of Color: The harsh conditions of both sulfonation and alkaline fusion can generate minor byproducts that are highly colored. Oxidation of the phenolic groups in the final product can also contribute to discoloration, especially if exposed to air at high temperatures.
-
Removal of Color: The most effective method for removing colored impurities is through recrystallization with the aid of decolorizing carbon.[1] Dissolving the crude product in a suitable hot solvent, such as acetic acid or water, adding a small amount of activated charcoal, and performing a hot filtration can effectively remove these impurities, resulting in a white to off-white crystalline product.[1]
3. I am observing a significant amount of an insoluble byproduct after the sulfonation step. What could this be?
A potential byproduct during the sulfonation of aromatic compounds is the formation of diphenyl sulfones.[2] This occurs through a side reaction where the initially formed sulfonic acid reacts with another molecule of the starting material.
-
Identification: Diphenyl sulfones are generally less soluble than the corresponding sulfonic acids and may precipitate from the reaction mixture.
-
Minimization: Ensuring a sufficient excess of the sulfonating agent (fuming sulfuric acid) can help to minimize the formation of sulfone byproducts by favoring the disulfonation of the benzoic acid.[2]
4. The alkaline fusion reaction is very vigorous and difficult to control. Are there any safety precautions I should take?
The alkaline fusion is a high-temperature, exothermic reaction that requires careful handling.
-
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heat-resistant gloves. The reaction should be conducted in a well-ventilated fume hood.
-
Controlled Addition: The dried salt of the disulfonic acid should be added in small portions to the molten alkali to control the rate of the reaction and prevent excessive foaming and splashing.[1]
-
Stirring: Continuous and efficient stirring is crucial to ensure even heat distribution and prevent localized overheating.[1]
5. How can I monitor the progress of the reaction and assess the purity of my final product?
Thin-layer chromatography (TLC) and melting point analysis are effective techniques for monitoring the reaction and assessing purity.
-
TLC Analysis: A suitable solvent system for the TLC analysis of dihydroxybenzoic acids is a mixture of n-hexane, ethyl acetate, methanol, and water.[3] By spotting the reaction mixture alongside the starting material and a pure standard of the product (if available), you can monitor the disappearance of the starting material and the appearance of the product. The presence of multiple spots in the final product lane indicates the presence of impurities.
-
Melting Point: The reported melting point of this compound is around 236-238°C, with decomposition.[4] A broad melting point range or a melting point significantly lower than the literature value suggests the presence of impurities.
Data Presentation
Table 1: Optimization of Sulfonation Reaction Conditions
| Parameter | Value | Effect on Yield and Purity | Reference |
| Starting Material | Benzoic Acid | - | [1][5] |
| Sulfonating Agent | Fuming Sulfuric Acid (~30% SO₃) | High concentration of SO₃ drives the reaction towards disulfonation. | [1] |
| Ratio (Benzoic Acid:Oleum) | 1:1 to 3:2 (w/w) | Higher oleum ratio can improve conversion but increases excess acid. | [5] |
| Temperature | 240-250°C | Essential for achieving disulfonation. Lower temperatures result in monosulfonation. | [1] |
| Reaction Time | 5-6 hours | Sufficient time is needed for the completion of the disulfonation. | [1][5] |
| Yield | 85-90% (of sulfonated product) | Optimized conditions lead to high yields of the disulfonated intermediate. | [5] |
Table 2: Optimization of Alkaline Fusion Conditions
| Parameter | Value | Effect on Yield and Purity | Reference |
| Starting Material | Barium or Sodium salt of 3,5-disulfobenzoic acid | Dry, pulverized salt is crucial for an efficient reaction. | [1] |
| Fusion Agents | Sodium Hydroxide and Potassium Hydroxide (1:1 mixture) | A eutectic mixture with a lower melting point facilitates the reaction. | [1] |
| Temperature | 280-310°C | Optimal range for conversion; lower temps are inefficient, higher temps can cause degradation. | [1] |
| Reaction Time | 1 hour at 280-310°C | Ensures complete conversion of the disulfonate. | [1] |
| Yield | 58-65% (overall from benzoic acid) | Good yields are achievable with careful control of reaction parameters. | [1] |
| Purity | >95% (after recrystallization) | Recrystallization is necessary to remove colored impurities and inorganic salts. | [5] |
Experimental Protocols
1. Synthesis of 3,5-Disulfobenzoic Acid Barium Salt
-
In a 1-liter Kjeldahl flask, combine 200 g (1.64 moles) of benzoic acid with 500 mL of fuming sulfuric acid (~30% SO₃).[1]
-
Heat the mixture in an oil bath at 240-250°C for 5 hours.[1]
-
Allow the reaction mixture to cool overnight.
-
Slowly and with stirring, pour the cooled mixture into 3 kg of crushed ice.[1]
-
Neutralize the solution by adding barium carbonate in small portions until the evolution of gas ceases. Approximately 2.4-2.5 kg will be required.[1]
-
Filter the resulting paste by suction and wash the barium sulfate cake with five 300-mL portions of water.[1]
-
Combine the filtrate and washings and evaporate to near dryness on a steam bath.
-
Dry the crude barium salt in an oven at 125-140°C. The expected yield is 640-800 g.[1]
2. Alkaline Fusion to this compound
-
In a copper beaker, melt 600 g of sodium hydroxide and 600 g of potassium hydroxide.[1]
-
With stirring, add the dried, pulverized barium salt of 3,5-disulfobenzoic acid in 200-g portions.
-
Slowly raise the temperature to 250-260°C, at which point a vigorous reaction will occur.[1]
-
After the initial reaction subsides (about 30 minutes), increase the temperature to 280-310°C and maintain for 1 hour.[1]
-
Allow the melt to cool to 200°C and then ladle it into 6 liters of water.[1]
-
Filter the resulting solution by suction to remove barium sulfite.
-
Acidify the filtrate with concentrated hydrochloric acid.
3. Purification by Recrystallization
-
Dissolve 16 g of the crude this compound in 85 mL of hot acetic acid.[1]
-
Add a small amount of decolorizing carbon and heat the solution for a few minutes.
-
Perform a hot gravity filtration to remove the decolorizing carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to complete crystallization.
-
Collect the white, needle-like crystals by suction filtration.
-
Dry the crystals in a vacuum oven at 100°C for 2 hours. The expected yield of pure product is approximately 13.4 g.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Recrystallization of 3,5-Dihydroxybenzoic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3,5-Dihydroxybenzoic acid via recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound should be a white to off-white or pale pink crystalline powder. Its reported melting point is typically in the range of 235-242 °C, with some sources citing 235.3 °C.[1] Note that the melting point can vary with the rate of heating and the substance may decompose.[2]
Q2: What are the most common impurities in crude this compound?
A2: The most common synthesis route for this compound is the disulfonation of benzoic acid followed by hydrolysis.[3] Therefore, potential impurities may include:
-
Unreacted benzoic acid
-
Monosulfonated benzoic acids
-
Other isomers of dihydroxybenzoic acid (e.g., 2,5-dihydroxybenzoic acid, 3,4-dihydroxybenzoic acid)
-
Inorganic salts remaining from the workup steps.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on available data, suitable solvents for this compound include water, ethanol, and acetic acid.[1][2] It is also reported to be soluble in acetone and very soluble in diethyl ether.[3] The choice of solvent will depend on the specific impurities you are trying to remove.
Data Presentation: Solubility of this compound
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent will dissolve a large amount of the this compound at its boiling point and a minimal amount at low temperatures. Below is a summary of known solubility data.
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 84 g/L[4] |
| 95% Ethanol | Ambient | ~50 g/L[5] |
| DMSO | 25 | 31 mg/mL (201.14 mM)[6] |
| Acetic Acid | Hot | Soluble[2] |
| Acetone | Ambient | Soluble[3] |
| Diethyl Ether | Ambient | Very Soluble[3] |
Experimental Protocols
Protocol 1: Recrystallization from Hot Acetic Acid
This protocol is adapted from a procedure in Organic Syntheses and is effective for removing colored impurities.[2]
Materials:
-
Crude this compound
-
Glacial acetic acid
-
Decolorizing carbon (activated charcoal)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Hot funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot glacial acetic acid. For example, 16 grams of crude acid can be dissolved in approximately 85 mL of hot acetic acid.[2]
-
If the solution is colored, add a small amount of decolorizing carbon to the hot solution and swirl.
-
Set up a hot filtration apparatus using a hot funnel and fluted filter paper.
-
Filter the hot solution quickly to remove the decolorizing carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, cool the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum. The resulting white needles should be anhydrous after drying at 100°C under vacuum for 2 hours.[2]
Mandatory Visualization
Recrystallization Workflow
Caption: A flowchart illustrating the key steps in the recrystallization of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q4: My this compound is not dissolving in the hot solvent. What should I do?
A4: There are a few possibilities:
-
Not enough solvent: Add small portions of hot solvent until the solid dissolves. Be careful not to add too much, as this will reduce your yield.
-
Solvent is not hot enough: Ensure your solvent is at or near its boiling point.
-
Insoluble impurities: If a small amount of solid remains even after adding a significant amount of hot solvent, it is likely an insoluble impurity. In this case, proceed to the hot filtration step to remove it.
Q5: No crystals are forming after the solution has cooled. What is the problem?
A5: This is a common issue that can be resolved with the following steps:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystallization.
-
-
Supersaturation: If inducing crystallization doesn't work, your solution may be too dilute. Reheat the solution and boil off some of the solvent to increase the concentration of the solute. Then, allow it to cool again.
-
Cooling: Ensure the solution has cooled to room temperature and then in an ice bath to maximize crystal formation.
Q6: The product has "oiled out" instead of forming crystals. How can I fix this?
A6: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. To address this:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow the solution to cool more slowly.
-
Change the solvent: If the problem persists, the chosen solvent may not be suitable. Recover your compound by evaporating the solvent and attempt the recrystallization with a different solvent.
Q7: My final product is still colored. What went wrong?
A7: A colored product indicates the presence of impurities.
-
Insufficient decolorizing carbon: You may not have used enough decolorizing carbon, or it may not have been mixed thoroughly with the hot solution.
-
Repeat recrystallization: The most effective solution is to repeat the recrystallization process, ensuring to use an adequate amount of decolorizing carbon during the appropriate step.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common issues during the recrystallization of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, 99-10-5 [thegoodscentscompany.com]
- 3. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols | Semantic Scholar [semanticscholar.org]
- 4. innospk.com [innospk.com]
- 5. This compound | 99-10-5 [chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: 3,5-Dihydroxybenzoic Acid Analysis by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3,5-Dihydroxybenzoic acid in HPLC mobile phases.
Frequently Asked Questions (FAQs)
Q1: My this compound standard is precipitating in the mobile phase upon injection. What is the likely cause and how can I resolve this?
A1: Analyte precipitation is a common issue when the sample solvent is significantly different from the mobile phase. This compound is soluble in water (84 g/L at 20°C) and highly soluble in 95% ethanol.[1] If your sample is dissolved in a strong organic solvent like pure ethanol or DMSO and the initial mobile phase is highly aqueous, the compound can crash out upon injection.
Troubleshooting Steps:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition.
-
Reduce Injection Volume: A smaller injection volume will be diluted more quickly by the mobile phase, reducing the chance of precipitation.[2]
-
Use a Weaker Sample Solvent: If you cannot use the mobile phase, try dissolving the sample in a solvent that is miscible with the mobile phase but has a lower elution strength.
Q2: I am observing poor peak shape (tailing or fronting) for this compound. Could this be related to solubility?
A2: Yes, poor peak shape can be indicative of solubility issues or secondary interactions with the stationary phase.
-
Peak Tailing: This can occur if the analyte has secondary interactions with the stationary phase, which can be pH-dependent for an acidic compound like this compound (pKa ≈ 4.04).[3][4] At a pH above its pKa, the carboxyl group will be deprotonated, and interactions with the stationary phase can change. Insufficient buffer capacity in the mobile phase can also lead to peak tailing.[5]
-
Peak Fronting: This is often a sign of column overload, where the concentration of the analyte is too high for the stationary phase to handle, potentially exacerbated by limited solubility in the mobile phase.[2]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: To ensure consistent ionization and minimize secondary interactions, buffer the mobile phase to a pH at least 1.5-2 units below the pKa of this compound (e.g., pH 2-2.5). Acidic modifiers like formic acid, acetic acid, or trifluoroacetic acid (TFA) are commonly used.[6][7]
-
Lower Sample Concentration: Prepare a more dilute sample to avoid column overload.
-
Increase Organic Content: A gradual increase in the organic modifier (acetonitrile or methanol) in the mobile phase can improve solubility and peak shape, but this will also decrease retention time in reversed-phase HPLC.
Q3: My this compound peak is very small, and I suspect low sensitivity due to poor solubility. How can I improve this?
A3: Low sensitivity can indeed be a result of limited solubility in the mobile phase, leading to incomplete dissolution of the sample or precipitation upon injection.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Experiment with different ratios of organic solvent (acetonitrile or methanol) to aqueous buffer to find a composition that provides both good solubility and adequate retention.
-
Consider a Different Organic Solvent: While acetonitrile is common, methanol may offer different solubility characteristics.
-
Sample Pre-treatment: Ensure your sample is fully dissolved before injection. Gentle heating or sonication can aid dissolution, but be cautious of potential degradation.
Troubleshooting Guide: Resolving this compound Solubility Issues
This guide provides a systematic approach to diagnosing and resolving solubility problems during the HPLC analysis of this compound.
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting workflow for this compound solubility in HPLC.
Data Summary: Solubility of this compound
| Property | Value | Source |
| Water Solubility | 84 g/L (at 20°C) | [1][8] |
| Ethanol (95%) Solubility | 50 mg/mL | [1][4] |
| DMSO Solubility | 31 mg/mL | [9] |
| pKa | ~4.04 | [3][4][10] |
| LogP | 0.86 | [11][12] |
Experimental Protocols
Protocol 1: Determining the Solubility of this compound in a Given Mobile Phase
This protocol outlines a method to empirically determine the saturation solubility of this compound in a specific HPLC mobile phase.
Objective: To prepare a saturated solution of this compound in the mobile phase and determine its concentration.
Materials:
-
This compound (solid)
-
HPLC-grade solvents for the mobile phase (e.g., water, acetonitrile, methanol)
-
Mobile phase additives (e.g., formic acid, TFA)
-
Vials with caps
-
Vortex mixer
-
Centrifuge or syringe filters (0.22 µm)
-
Calibrated HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Prepare the Mobile Phase: Prepare the desired mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Create a Slurry: Add an excess amount of solid this compound to a known volume of the mobile phase in a vial (e.g., 10 mg in 1 mL). The solid should be in excess to ensure saturation.
-
Equilibrate: Tightly cap the vial and vortex vigorously for 2 minutes. Allow the solution to equilibrate at a constant temperature (e.g., room temperature) for at least 1 hour, with intermittent vortexing.
-
Separate Undissolved Solid: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. Alternatively, filter the solution using a 0.22 µm syringe filter compatible with the solvents used.
-
Prepare for Analysis: Carefully transfer the supernatant (the saturated solution) to a clean vial.
-
Dilute and Analyze: Perform a series of accurate dilutions of the supernatant with the mobile phase to bring the concentration within the linear range of your calibration curve. Analyze the diluted samples by HPLC.
-
Quantify: Using a pre-established calibration curve for this compound, determine the concentration of the diluted samples. Back-calculate to find the concentration of the original saturated solution. This concentration represents the solubility in that mobile phase.
Protocol 2: Optimizing Mobile Phase for this compound Analysis
Objective: To develop a reversed-phase HPLC method with an optimal mobile phase that ensures good solubility, peak shape, and retention for this compound.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase)
-
HPLC system with UV detector, C18 column
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Procedure:
-
Initial Scouting Gradient:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 255 nm).[13]
-
Run a fast scouting gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Inject the this compound standard.
-
From this run, determine the approximate percentage of Mobile Phase B at which the analyte elutes.
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower gradient around the elution percentage. For example, if it eluted at 30% B, you could run a gradient from 15% to 45% B over 15 minutes.
-
The goal is to achieve a good peak shape and resolution from any impurities.
-
-
Isocratic Method Development (if desired):
-
Based on the optimized gradient, calculate the isocratic mobile phase composition that would provide an appropriate retention time (typically a k' between 2 and 10).
-
Prepare and run the isocratic mobile phase.
-
-
Solubility and Peak Shape Check:
-
Throughout the optimization, monitor for any signs of precipitation (high backpressure) or poor peak shape.
-
If peak tailing is observed, ensure the pH of Mobile Phase A is sufficiently low (formic acid at 0.1% should achieve a pH around 2.7).
-
If fronting is observed, inject a lower concentration of the standard. If the problem persists, the solubility in that specific mobile phase composition may be limited, and a higher initial organic percentage may be required. Mixed-mode chromatography is also an effective alternative for separating dihydroxybenzoic acid isomers.[7][11][13]
-
References
- 1. This compound CAS#: 99-10-5 [m.chemicalbook.com]
- 2. tajhizshimi.com [tajhizshimi.com]
- 3. global.oup.com [global.oup.com]
- 4. This compound | 99-10-5 [chemicalbook.com]
- 5. hplc.eu [hplc.eu]
- 6. academic.oup.com [academic.oup.com]
- 7. HPLC Separation of Dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 8. innospk.com [innospk.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. This compound | C7H6O4 | CID 7424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. helixchrom.com [helixchrom.com]
Preventing degradation of 3,5-Dihydroxybenzoic acid in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 3,5-Dihydroxybenzoic acid (3,5-DHBA) in solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution turns brown or yellow | Oxidation of 3,5-DHBA. This can be accelerated by exposure to light, high pH (alkaline conditions), and the presence of metal ions. | 1. Protect from light: Store solutions in amber vials or wrap containers in aluminum foil. 2. Control pH: Maintain a slightly acidic pH (ideally below 7). Prepare solutions in a suitable buffer if necessary. 3. Use high-purity solvents: Trace metal contaminants in solvents can catalyze oxidation. Use HPLC-grade or equivalent purity solvents. 4. Degas solvents: Removing dissolved oxygen by sparging with an inert gas (e.g., nitrogen or argon) can reduce oxidation. |
| Precipitate forms in the solution | 1. Exceeded solubility limit: The concentration of 3,5-DHBA may be too high for the chosen solvent, especially at lower temperatures. 2. Degradation product precipitation: Some degradation products may be less soluble. 3. pH change: A shift in pH can affect the solubility of 3,5-DHBA. | 1. Check solubility: Refer to the solubility data for the specific solvent and temperature. Gentle warming and sonication may help dissolve the compound initially. 2. Filter the solution: If precipitation occurs after storage, it may be due to degradation. Filter the solution through a 0.22 µm syringe filter before use, but be aware that the concentration of the active compound may be lower. 3. Buffer the solution: Use a buffer to maintain a stable pH where 3,5-DHBA is most soluble. |
| Loss of biological activity or inconsistent experimental results | Degradation of 3,5-DHBA leading to a lower effective concentration. | 1. Prepare fresh solutions: For sensitive experiments, it is always best to use freshly prepared solutions. 2. Proper storage: If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C or -80°C for short-term and long-term storage, respectively. Avoid repeated freeze-thaw cycles. 3. Perform a stability check: If you suspect degradation, you can assess the stability of your solution using the protocol provided below. |
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the degradation of this compound in solution?
A1: The primary factors are oxidation, exposure to light (photodegradation), and high pH (alkaline conditions). Phenolic compounds like 3,5-DHBA are susceptible to oxidation, which can be accelerated by light, the presence of oxygen, and metal ions. They are generally more stable in acidic to neutral conditions and degrade more rapidly in alkaline solutions.
Q2: What is the best solvent for dissolving this compound?
A2: this compound is soluble in water, ethanol, acetone, and diethyl ether. For biological experiments, Dimethyl Sulfoxide (DMSO) is also a common solvent, with a solubility of up to 31 mg/mL. The choice of solvent will depend on your specific experimental requirements. Always use high-purity, degassed solvents to minimize degradation.
Q3: How should I store my this compound stock solutions?
A3: For optimal stability, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in amber vials or tubes wrapped in foil to protect from light. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to one year), -80°C is preferable.
Q4: Can I use antioxidants to prevent the degradation of my 3,5-DHBA solution?
A4: While 3,5-DHBA itself has antioxidant properties, the addition of other antioxidants like ascorbic acid or EDTA (to chelate metal ions) could potentially enhance stability. However, the compatibility and effectiveness of such additions would need to be validated for your specific application to ensure they do not interfere with your experiments.
Q5: My solution has changed color. Is it still usable?
A5: A color change, typically to yellow or brown, is an indication of oxidation and degradation. While the solution may still contain some active 3,5-DHBA, the concentration will be lower than intended, and the presence of degradation products could interfere with your experiment. It is highly recommended to discard the discolored solution and prepare a fresh batch.
Quantitative Data on Degradation
The following table summarizes the extent of degradation of a 2 x 10⁻⁵ M aqueous solution of this compound under UV irradiation in the presence of 1 x 10⁻³ M hydrogen peroxide (H₂O₂) at various pH values. This data illustrates the impact of pH on photodegradation under oxidative conditions.
| pH | Degradation after 1 hour (%) | Degradation after 2 hours (%) | Degradation after 4 hours (%) | Degradation after 6 hours (%) | Degradation after 24 hours (%) |
| 4.0 | ~40 | ~65 | >83 | >88 | >97 |
| 5.0 | ~50 | ~70 | >83 | >88 | >97 |
| 6.0 | ~60 | ~75 | >83 | >88 | >97 |
| 7.0 | ~55 | ~70 | >83 | >88 | >97 |
Data is estimated from graphical representations in a study by Santos et al. and demonstrates that while initial degradation rates may vary with pH, degradation is significant across the tested pH range under these specific oxidative and light-exposed conditions.
Experimental Protocols
Protocol for Preparing a Stable Stock Solution of this compound
-
Materials:
-
This compound powder
-
High-purity solvent (e.g., HPLC-grade DMSO, ethanol, or water)
-
Sterile, amber glass vials or polypropylene tubes
-
Inert gas (nitrogen or argon) (optional)
-
Sonicator
-
0.22 µm syringe filter
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the high-purity solvent to the desired final concentration.
-
(Optional) Degas the solvent by bubbling with an inert gas for 10-15 minutes before adding it to the powder. This will minimize dissolved oxygen.
-
Facilitate dissolution by vortexing and, if necessary, brief sonication in a water bath. Gentle warming may be used, but avoid excessive heat.
-
Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into single-use amber vials or tubes wrapped in aluminum foil.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol for Assessing the Stability of a this compound Solution
-
Objective: To determine the stability of a 3,5-DHBA solution under specific storage conditions (e.g., solvent, temperature, light exposure).
-
Methodology:
-
Prepare a stock solution of 3,5-DHBA according to the protocol above.
-
Immediately after preparation (Time 0), take an aliquot and determine the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Also, record the visual appearance (color) of the solution.
-
Store the remaining aliquots under the desired test conditions (e.g., room temperature on the benchtop, 4°C in the dark, etc.).
-
At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot and analyze its concentration and appearance as in step 2.
-
Compare the concentration at each time point to the initial concentration at Time 0 to calculate the percentage of degradation.
-
Plot the percentage of 3,5-DHBA remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for preparing and handling 3,5-DHBA solutions to minimize degradation.
Caption: Major factors contributing to the degradation of this compound in solution.
Technical Support Center: 3,5-Dihydroxybenzoic Acid (DHB) in MALDI-MS
Welcome to the technical support center for 3,5-Dihydroxybenzoic acid (DHB) matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interferences and challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: I am observing unexpected peaks at regular intervals in my spectrum.
Question: Why am I seeing a series of peaks in my MALDI-MS spectrum that are not related to my analyte of interest, particularly when using DHB as a matrix?
Answer: You are likely observing matrix adducts or matrix cluster ions, which are common when using this compound (DHB). DHB molecules can attach to your analyte or form clusters with themselves, leading to these additional peaks.
Troubleshooting Guide:
-
Cause 1: Analyte-Matrix Adducts: DHB can form adducts with the analyte, leading to peaks corresponding to the analyte mass plus the mass of one or more DHB molecules (or fragments of DHB). Common adducts include [M + (DHB-H₂O) + H]⁺ and [M + DHB + Na]⁺.[1][2][3][4] This phenomenon is frequently observed for a wide range of molecules, from lipids to peptides.[1][2][3]
-
Solution 1: Adduct Identification: First, calculate the mass difference between your expected analyte peak and the unexpected peaks. If the difference corresponds to the mass of DHB (154.12 Da) or a fragment (e.g., DHB - H₂O = 136.11 Da), you have likely identified a matrix adduct. Recognizing these adducts is crucial to avoid misinterpreting them as new compounds.[1][2]
-
Cause 2: Matrix Cluster Ions: DHB is known to form its own clusters, which can be a source of background noise, especially in the low mass range.[2][5] A common DHB cluster is observed at m/z 273, corresponding to [2DHB+H-2H₂O]⁺.[6]
-
Solution 2: Optimize Matrix-to-Analyte Ratio: Experiment with different matrix-to-analyte ratios. At optimal ratios, the analyte signal can suppress the matrix signal.[7] For some analytes, a higher matrix-to-analyte ratio can reduce the appearance of matrix cluster ions.
-
Solution 3: Use of "Super-DHB": For some applications, a mixture of 2,5-DHB and 2-hydroxy-5-methoxybenzoic acid (often called "Super-DHB") can provide better results and potentially reduce matrix cluster formation.[1][2]
Issue 2: My analyte signal is weak or absent, and I see dominant peaks at M+23 and M+39.
Question: My analyte signal is suppressed, and I'm observing strong peaks that correspond to sodium and potassium adducts of my analyte. How can I reduce these alkali metal adducts?
Answer: The presence of sodium ([M+Na]⁺, +22.989 Da) and potassium ([M+K]⁺, +38.963 Da) adducts is a very common interference in MALDI-MS and can significantly suppress the desired protonated analyte signal ([M+H]⁺).[8] These ions originate from salts present in the sample, on the MALDI target plate, or in the solvents used.
Troubleshooting Guide:
-
Cause: Salt Contamination: Alkali metal salts are ubiquitous in laboratory environments and can be introduced at multiple steps of sample preparation.[8] Glassware can also be a source of sodium ions.[8]
-
Solution 1: Sample Clean-up: The most effective way to reduce salt adducts is to clean up the sample before MALDI analysis. Techniques like reverse-phase high-performance liquid chromatography (HPLC) or using ZipTip® pipette tips can effectively remove salts.[8][9]
-
Solution 2: On-Plate Washing: For some samples, a gentle on-plate wash can reduce salt contamination. After the sample and matrix have co-crystallized, a small droplet of cold, deionized water can be applied to the spot for a few seconds and then carefully removed.[9]
-
Solution 3: Addition of a Cation-Exchange Resin: In some cases, adding a small amount of a cation-exchange resin to the sample before mixing with the matrix can help to capture alkali metal ions.
-
Solution 4: Use of Additives: Adding a small amount of an acid, such as trifluoroacetic acid (TFA) at 0.1%, to the matrix solution can promote protonation of the analyte and reduce the formation of alkali adducts.[10] However, be aware that TFA itself can sometimes form adducts.
Issue 3: I am analyzing a complex mixture, and some of my analytes are not being detected.
Question: In my complex biological sample, I can only detect the most abundant analytes, while others are missing. What could be causing this signal suppression?
Answer: This phenomenon is known as ion suppression, where highly abundant or easily ionizable molecules in a mixture can inhibit the ionization of less abundant or less easily ionizable analytes.[5][11] The choice of matrix and sample preparation are critical in mitigating this effect.
Troubleshooting Guide:
-
Cause: Competition for Ionization: In the MALDI plume, there is a finite amount of charge available. Analytes with higher proton affinity or lower ionization energy will be preferentially ionized, suppressing the signal from other molecules.[5]
-
Solution 1: Use of Matrix Mixtures: For complex samples like peptide libraries, using a mixture of matrices, such as α-cyano-4-hydroxycinnamic acid (CHCA) and DHB, can improve the ionization of a wider range of analytes and reduce signal suppression.[12][13]
-
Solution 2: Matrix Additives: The addition of certain compounds to the matrix can enhance the signal of specific analytes. For example, phosphoric acid has been used as an additive to improve the detection of phosphopeptides.[11]
-
Solution 3: Sample Fractionation: If possible, simplifying the sample mixture through techniques like liquid chromatography (LC) or gel electrophoresis before MALDI analysis can significantly reduce ion suppression.
-
Solution 4: Analyte Derivatization: For certain classes of molecules that are difficult to ionize, chemical derivatization can be employed to introduce a more readily ionizable group, thereby enhancing their signal.[5]
Issue 4: My results are not reproducible, and the signal intensity varies greatly across the sample spot.
Question: I am observing poor shot-to-shot reproducibility. Why is my signal so inconsistent when I move the laser across the sample spot?
Answer: Poor reproducibility is often due to inhomogeneous co-crystallization of the analyte and the DHB matrix.[14] DHB can form large, irregular crystals, leading to "hot spots" of high signal and other areas with little to no signal.[14][15]
Troubleshooting Guide:
-
Cause: Inhomogeneous Crystal Formation: The way the matrix and sample are deposited on the MALDI target greatly influences the crystal formation. The "dried-droplet" method can sometimes lead to a "coffee ring" effect, where the analyte is concentrated at the edges of the spot.[14]
-
Solution 1: Optimize Matrix Deposition: Experiment with different matrix application techniques. Automated methods like robotic spotting or sprayers can provide more uniform matrix layers and improve reproducibility compared to manual spotting.[16][17] The "thin layer" method, where a base layer of matrix is created before the sample is applied, can also yield more homogeneous crystals.[18]
-
Solution 2: Adjust Solvent Composition: The solvent system used to dissolve the DHB matrix can affect crystallization. Varying the ratio of organic solvent (e.g., acetonitrile) to water can influence crystal size and morphology.[18]
-
Solution 3: Use of Matrix Additives: Some additives can act as crystallization aids, promoting the formation of smaller, more uniform crystals.
-
Solution 4: Explore DHB Isomers: While 2,5-DHB is the most common, other isomers of dihydroxybenzoic acid exist. For certain applications, a different isomer might provide better crystallization and performance.[19][20][21] For instance, 2,5-DHB has been shown to form smaller crystals compared to other isomers.[19]
Issue 5: I am analyzing small molecules, and the spectrum is very noisy in the low mass range.
Question: When analyzing low molecular weight compounds with DHB, I see a very high background signal that obscures my analyte peaks. How can I reduce this background noise?
Answer: DHB itself can generate a significant number of background ions in the low mass range (below m/z 500) due to photochemical reactions and fragmentation upon laser irradiation.[5][22] This makes the analysis of small molecules challenging.
Troubleshooting Guide:
-
Cause: Matrix-Derived Background Ions: The DHB matrix produces a variety of ions that can interfere with the detection of small molecule analytes.[5]
-
Solution 1: Consider an Alternative Matrix: For the analysis of small molecules, especially free fatty acids, alternative matrices that produce less background in the low mass range, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or inorganic matrices like graphene, may be more suitable.[5]
-
Solution 2: Adjust Laser Fluence: Use the minimum laser energy necessary to obtain a good analyte signal. Higher laser fluences can increase the formation of matrix-derived background ions.
-
Solution 3: Subtract a Blank Spectrum: Acquire a spectrum of the DHB matrix alone (without the analyte) and subtract it from the sample spectrum. This can help to identify which peaks originate from the matrix.
Quantitative Data Summary
The following tables summarize common adducts and matrix-related ions observed when using this compound (DHB) as a MALDI matrix.
Table 1: Common Adducts of an Analyte (M)
| Adduct Type | Chemical Formula | Mass Shift (Da) |
| Protonated | [M+H]⁺ | +1.007 |
| Sodiated | [M+Na]⁺ | +22.989 |
| Potassiated | [M+K]⁺ | +38.963 |
| DHB Adduct (dehydrated) | [M + (DHB-H₂O) + H]⁺ | +137.117 |
| DHB Adduct (sodiated) | [M + DHB + Na]⁺ | +177.109 |
Table 2: Common DHB Matrix-Related Background Ions
| Ion Description | Putative Formula | Observed m/z |
| Protonated DHB | [DHB+H]⁺ | 155.034 |
| Sodiated DHB | [DHB+Na]⁺ | 177.016 |
| DHB Dimer Cluster | [2DHB+H-2H₂O]⁺ | 273.076 |
Experimental Protocols
Protocol 1: Standard Dried-Droplet Sample Preparation for Peptides
-
Matrix Solution Preparation: Prepare a saturated solution of DHB in a solvent mixture of 50% acetonitrile, 49.9% water, and 0.1% trifluoroacetic acid (TFA).[18] Vortex the solution thoroughly. If not fully dissolved, centrifuge and use the supernatant.
-
Sample-Matrix Mixture: Mix the analyte solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.
-
Spotting: Pipette 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Crystallization: Allow the droplet to air dry at room temperature.
-
Analysis: Once the solvent has completely evaporated and crystals have formed, the target can be loaded into the mass spectrometer for analysis.
Protocol 2: On-Plate Washing to Reduce Salt Contamination
-
Prepare Sample Spot: Follow steps 1-4 of the Standard Dried-Droplet protocol.
-
Washing: Once the spot is completely dry, carefully place a 1-2 µL droplet of cold, deionized water onto the spot.
-
Incubation: Let the water sit for 2-5 seconds.
-
Removal: Carefully aspirate the water droplet from the spot using a pipette.
-
Drying: Allow the spot to air dry completely before analysis.[9]
Visualizations
Caption: A workflow for troubleshooting common issues in MALDI-MS using a DHB matrix.
Caption: The relationship between root causes and observed interferences in DHB MALDI-MS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging Datasets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rknochenmuss.ch [rknochenmuss.ch]
- 8. researchgate.net [researchgate.net]
- 9. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. vbn.aau.dk [vbn.aau.dk]
- 12. MALDI-TOF mass spectrometry of a combinatorial peptide library: effect of matrix composition on signal suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Improved Spatial Resolution of MALDI Imaging of Lipids in the Brain by Alkylated Derivatives of 2,5-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization and Comparison of Multiple MALDI Matrix Application Methods for Small Molecule Mass Spectrometric Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. proteochem.com [proteochem.com]
- 19. The suitability of different DHB isomers as matrices for the MALDI-TOF MS analysis of phospholipids: which isomer for what purpose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MALDI mechanism of dihydroxybenzoic acid isomers: desorption of neutral matrix and analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rknochenmuss.ch [rknochenmuss.ch]
- 22. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Signal Intensity with 3,5-DHB Matrix in MALDI-TOF
<
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance signal intensity when using 3,5-dihydroxybenzoic acid (3,5-DHB) as a matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for a 3,5-DHB matrix solution?
A1: The optimal concentration of 3,5-DHB can vary depending on the analyte and solvent system. However, a common starting point is a saturated solution or a concentration of approximately 10 mg/mL.[1] For specific applications, concentrations may range from 5 mg/mL to 40 mg/mL.[2][3] It is often recommended to prepare the matrix solution fresh for each experiment to ensure consistency.[4]
Q2: What are the best solvents for preparing a 3,5-DHB matrix solution?
A2: A combination of an organic solvent and acidified water is typically used to dissolve 3,5-DHB and the analyte. Common solvent systems include 50% acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[3][5] Methanol can also be used as the organic solvent.[4] The choice of solvent can impact crystallization and signal intensity, so some optimization may be necessary for your specific application.
Q3: What is the recommended sample-to-matrix ratio?
A3: A molar ratio of sample to matrix in the range of 1:1000 to 1:10,000 is generally recommended.[1] In practice, this is often achieved by mixing the sample and matrix solutions in a volume ratio of 1:1 to 1:9 (sample:matrix).[6] For samples with low abundance, a 1:1 ratio may be more suitable.[6]
Q4: Which sample deposition technique is best for 3,5-DHB?
A4: The dried-droplet method is the most common and straightforward technique for use with 3,5-DHB.[3][6] This involves mixing the sample and matrix solutions, depositing a small volume (0.5-1 µL) onto the MALDI target plate, and allowing it to air dry.[3][6] The sandwich method, where a layer of matrix is applied before and after the sample, can also be effective.[7]
Q5: For which types of analytes is 3,5-DHB a suitable matrix?
A5: While 2,5-DHB is more commonly used, 3,5-DHB can be a suitable matrix for the analysis of phospholipids in negative ion mode.[8][9] It has also been noted for its utility with modified peptides and polyethylene glycols (PEGs).[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | Poor co-crystallization of sample and matrix. | - Remake the matrix solution; ensure it is fresh.[4]- Vary the sample-to-matrix ratio; try a 1:1 and a 1:9 (sample:matrix) ratio.[6]- Ensure the solvent system is appropriate for both your analyte and the 3,5-DHB matrix.[1] |
| Sample concentration is too low or too high. | - Prepare a dilution series of your sample (e.g., 1:1, 1:5, 1:10) to find the optimal concentration.[10] | |
| Presence of interfering substances (salts, detergents). | - Desalt and purify your sample using techniques like ZipTips.[7]- A simple cleaning step for the dried spot can be to gently wash the surface with cold water or 0.1% TFA.[6] | |
| Suboptimal laser power. | - Gradually increase the laser power in the instrument settings. Be aware that excessive power can lead to peak broadening.[11] | |
| Poor Peak Resolution | Inhomogeneous crystal formation. | - Try the "sandwich" spotting technique: deposit a thin layer of matrix, let it dry, add your sample, let it dry, and then add another thin layer of matrix.[7]- Regulating the temperature of the sample plate during drying can improve crystal homogeneity.[12] |
| High laser energy. | - Decrease the laser energy in small increments to find a balance between signal intensity and resolution.[11] | |
| Inconsistent Results (Poor Shot-to-Shot Reproducibility) | Non-uniform "sweet spots" in the crystal lattice. | - Search for a more consistent area of the spot to acquire data from.[10]- Improving crystal homogeneity through controlled drying or different spotting techniques can help.[12] |
| Matrix solution degradation. | - Always use a freshly prepared matrix solution for the best reproducibility.[4] |
Quantitative Data Summary
Table 1: Recommended 3,5-DHB Matrix Concentrations and Solvent Systems
| Concentration | Solvent System | Notes |
| Saturated Solution | 50% Acetonitrile / 0.1% TFA in Water | A common starting point for many applications.[3][5] |
| 10 mg/mL | 50% Acetonitrile / 0.1% TFA in Water | A standard concentration for general use. |
| 15 mg/mL | Methanol | An alternative solvent system that can be effective.[4] |
| 40 mg/mL | 50% Methanol / 0.1% Formic Acid in Water | Used in some automated sprayer applications.[2] |
Experimental Protocols
Protocol 1: Preparation of Saturated 3,5-DHB Matrix Solution
Materials:
-
This compound (3,5-DHB)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), proteomics grade
-
Ultrapure water
-
Microcentrifuge tubes
Procedure:
-
Add enough 3,5-DHB powder to a 1.5 mL microcentrifuge tube to cover the bottom.
-
Prepare a solvent mixture of 50% acetonitrile and 0.1% TFA in ultrapure water.
-
Add 1 mL of the solvent mixture to the microcentrifuge tube containing the 3,5-DHB.
-
Vortex the tube vigorously for at least 30 seconds to dissolve the matrix. A small amount of undissolved matrix should remain at the bottom, indicating a saturated solution.
-
Centrifuge the tube for 1-2 minutes at high speed to pellet the undissolved solid.
-
Carefully transfer the supernatant (the saturated matrix solution) to a new, clean microcentrifuge tube.
-
This solution should be prepared fresh daily for optimal performance.[4]
Protocol 2: Dried-Droplet Sample Preparation Method
Materials:
-
Prepared saturated 3,5-DHB matrix solution
-
Analyte sample dissolved in an appropriate solvent (e.g., 0.1% TFA in water)
-
MALDI target plate
-
Pipettes and tips
Procedure:
-
In a clean microcentrifuge tube, mix your analyte solution with the saturated 3,5-DHB matrix solution. A common starting ratio is 1:1 (v/v). For example, mix 1 µL of your sample with 1 µL of the matrix solution.
-
Pipette the mixture up and down several times to ensure it is homogeneous.
-
Deposit 0.5 to 1.0 µL of the final mixture onto a spot on the MALDI target plate.[3]
-
Allow the droplet to air dry completely at room temperature. Do not use heat, as this can negatively affect crystal formation.[6]
-
Once the spot is completely dry (it should have a crystalline appearance), the plate is ready for analysis in the MALDI-TOF mass spectrometer.
Visualizations
References
- 1. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 5. proteochem.com [proteochem.com]
- 6. MALDI - Dried Droplet [mwilm-conway-ucd.de]
- 7. Virtual Labs [pe-iitb.vlabs.ac.in]
- 8. The suitability of different DHB isomers as matrices for the MALDI-TOF MS analysis of phospholipids: which isomer for what purpose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uab.edu [uab.edu]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Preparation of Homogeneous MALDI Samples for Quantitative Applications - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions to avoid during the sulfonation of benzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonation of benzoic acid. Our aim is to help you minimize unwanted side reactions and optimize the synthesis of your target sulfonic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the sulfonation of benzoic acid?
When benzoic acid is treated with fuming sulfuric acid (H₂SO₄), the main product is m-sulfobenzoic acid.[1] The carboxylic acid group (-COOH) is a deactivating group and a meta-director in electrophilic aromatic substitution reactions, meaning it directs the incoming sulfonic acid group (-SO₃H) to the meta position on the benzene ring.[1]
Q2: What are the most common side reactions to avoid during the sulfonation of benzoic acid?
The primary side reactions of concern are:
-
Di-sulfonation: The introduction of a second sulfonic acid group onto the benzene ring, typically yielding 3,5-disulfobenzoic acid.
-
Sulfone Formation: The reaction of two benzoic acid molecules (one of which is sulfonated) to form a sulfone byproduct.
-
Desulfonation: The reversal of the sulfonation reaction, which can occur under certain conditions, such as high temperatures in the presence of dilute acid.
Q3: How can I minimize the formation of di-sulfonated byproducts?
Di-sulfonation is favored by harsh reaction conditions. To minimize it:
-
Control Reaction Temperature: Avoid excessively high temperatures.
-
Use Appropriate Sulfonating Agent Concentration: Using a large excess of a highly concentrated sulfonating agent (e.g., high-percentage oleum) can promote di-sulfonation.
-
Limit Reaction Time: Prolonged reaction times can lead to the formation of the di-substituted product.
A procedure for the synthesis of 3,5-dihydroxybenzoic acid starts with a di-sulfonation of benzoic acid, which is achieved by heating benzoic acid with fuming sulfuric acid (30% SO₃) at 240-250°C for 5 hours, indicating that these harsh conditions favor di-sulfonation.[2]
Q4: What causes sulfone formation and how can it be prevented?
Sulfone formation is a significant side reaction in many aromatic sulfonation processes. While specific data for benzoic acid is limited, in the sulfonation of benzene and toluene, sulfone formation can be as high as 25-30%. To mitigate sulfone formation:
-
Temperature Control: Lowering the reaction temperature can reduce the rate of sulfone formation.
-
Inhibitors: For some aromatic sulfonations, the addition of inhibitors like sodium sulfite has been shown to reduce sulfone formation. The addition of sodium benzenesulfonate has also been used to inhibit diphenyl sulfone formation during the sulfonation of benzene.[3]
Q5: What is the role of water in the sulfonation reaction?
Water can have a significant impact on the reaction. The sulfonation reaction is reversible, and the presence of water can promote the reverse reaction (desulfonation), especially at elevated temperatures.[4] Sulfonation with sulfuric acid is an equilibrium process due to the water produced during the reaction. To drive the reaction to completion, it is often necessary to use a dehydrating agent or remove the water as it is formed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of m-sulfobenzoic acid | Reaction conditions are too mild (low temperature, low concentration of sulfonating agent, short reaction time). | Increase the reaction temperature or use a more concentrated sulfonating agent (oleum). A procedure for the preparation of meta-sulfobenzoic acid involves adding 20% oleum to benzoic acid at a temperature of 125° to 140° C and holding the temperature at 130° C for one hour.[5] |
| Desulfonation is occurring. | Avoid excessive temperatures and the presence of excess water. If using sulfuric acid, consider a method to remove water as it forms. | |
| Significant amount of di-sulfonated product detected | Reaction conditions are too harsh (high temperature, high concentration of oleum, long reaction time). | Reduce the reaction temperature and/or the concentration of free SO₃ in the oleum. Optimize the reaction time to favor mono-sulfonation. |
| Presence of a high molecular weight, insoluble byproduct | This is likely a sulfone byproduct. | Lower the reaction temperature. Consider the addition of a sulfone inhibitor if compatible with your reaction and downstream processing. |
| Product is difficult to purify | The product is highly water-soluble, making extraction difficult. | Purification can be challenging. Consider precipitating the product as a salt. For example, meta-sulfobenzoic acid can be precipitated as its sodium salt by treating the reaction mixture with a sodium chloride solution.[5] Recrystallization from water or aqueous ethanol can also be an effective purification method. |
Experimental Protocols
Preparation of m-Sulfobenzoic Acid
This protocol is adapted from a patented process for the preparation of meta-sulfobenzoic acid.[5]
-
In a suitable reaction vessel, place benzoic acid.
-
With stirring, add 20% oleum (a solution of 20% sulfur trioxide in sulfuric acid) to the benzoic acid. The addition should be controlled to maintain a reaction temperature between 125°C and 140°C.
-
After the addition is complete, maintain the reaction mixture at 130°C for one hour.
-
To isolate the product, the reaction mixture can be dissolved in a saturated sodium chloride solution.
-
Cool the solution to below 12°C (typically between 2°C and 12°C) to precipitate the sodium salt of m-sulfobenzoic acid.
-
Filter the precipitate and wash it with a cold (e.g., 5°C) aqueous solution of sodium chloride (5-10%).
Preparation of 3,5-Disulfobenzoic Acid
This protocol is based on the initial step for the synthesis of this compound and is designed to favor di-sulfonation.[2]
-
In a Kjeldahl flask, combine 200 g of benzoic acid with 500 ml of fuming sulfuric acid (containing approximately 30% free sulfur trioxide).
-
Heat the mixture in an oil bath at a temperature of 240-250°C for 5 hours.
-
After heating, allow the mixture to cool to room temperature. The resulting product is the di-sulfonated benzoic acid.
Data Presentation
Table 1: Effect of Reaction Conditions on Product Distribution in Aromatic Sulfonation
| Reaction Condition | Effect on Mono-sulfonation | Effect on Di-sulfonation | Effect on Sulfone Formation |
| Increasing Temperature | Rate increases, but may decrease at very high temperatures due to desulfonation. | Rate significantly increases. | Rate significantly increases. |
| Increasing Oleum Concentration (Free SO₃) | Rate increases. | Rate significantly increases. | Rate may increase. |
| Increasing Reaction Time | Yield increases up to a point, then may decrease if side reactions are significant. | Yield increases. | Yield increases. |
| Presence of Water | Can lead to the reverse reaction (desulfonation), reducing yield. | Less favorable in the presence of water. | Generally less favorable. |
Note: This table represents general trends in aromatic sulfonation and may be used as a guide for the sulfonation of benzoic acid.
Visualizations
Caption: Reaction pathways in the sulfonation of benzoic acid.
Caption: Troubleshooting logic for sulfonation of benzoic acid.
References
- 1. youtube.com [youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN101723858A - Method for preparing benzenesulfonic acid - Google Patents [patents.google.com]
- 4. Benzene - Wikipedia [en.wikipedia.org]
- 5. US4358410A - Process for the preparation of meta sulfobenzoic acid and meta hydroxybenzoic acid therefrom - Google Patents [patents.google.com]
Technical Support Center: Enhancing Resolution of Dihydroxybenzoic Acid Isomers in HPLC
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of dihydroxybenzoic acid (DHBA) isomers. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in separating these structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate dihydroxybenzoic acid (DHBA) isomers using standard reversed-phase HPLC?
A1: DHBA isomers are positional isomers, meaning they have the same molecular formula and functional groups, but differ in the substitution pattern on the benzene ring.[1] This results in very similar physicochemical properties, such as hydrophobicity.[2] Standard reversed-phase HPLC primarily separates compounds based on hydrophobicity, so isomers with similar hydrophobic characteristics will co-elute or have very poor resolution.[1][3]
Q2: What alternative HPLC methods can improve the resolution of DHBA isomers?
A2: To achieve better separation of DHBA isomers, it is often necessary to employ alternative chromatographic modes that exploit subtle differences in their properties other than just hydrophobicity. Effective approaches include:
-
Mixed-Mode Chromatography (MMC): This technique uses stationary phases with both reversed-phase and ion-exchange functionalities.[1][2] This allows for separation based on both hydrophobicity and ionic interactions, which can differ sufficiently between isomers to enable resolution.[1]
-
Hydrogen-Bonding Chromatography: This approach utilizes stationary phases designed to interact with analytes through hydrogen bonding. The accessibility of the hydroxyl and carboxylic acid groups for hydrogen bonding can vary between DHBA isomers, providing a basis for separation.[4]
Q3: What types of columns are recommended for separating DHBA isomers?
A3: Several commercially available columns have been shown to be effective for the separation of DHBA isomers:
Q4: How does the mobile phase composition affect the separation of DHBA isomers?
A4: The mobile phase composition is a critical factor in achieving good resolution of DHBA isomers. Key parameters to optimize include:
-
Organic Modifier Concentration (e.g., Acetonitrile): Adjusting the percentage of the organic modifier in the mobile phase controls the retention time of the isomers.[5]
-
Buffer pH: The pH of the mobile phase affects the ionization state of the acidic DHBA isomers, which in turn influences their interaction with the stationary phase, particularly in mixed-mode chromatography.[5]
-
Buffer Concentration: The concentration of the buffer can also impact the retention and selectivity of the separation.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of DHBA isomers.
Issue 1: Poor Resolution or Co-elution of Isomer Peaks
Possible Causes:
-
Inappropriate Column Chemistry: Using a standard C18 or other reversed-phase column may not provide sufficient selectivity for positional isomers.[6]
-
Suboptimal Mobile Phase Conditions: The mobile phase composition may not be optimized to exploit the subtle differences between the isomers.[7]
-
Column Overload: Injecting too much sample can lead to peak broadening and loss of resolution.[8]
Solutions:
-
Switch to an Alternative Column:
-
Optimize the Mobile Phase:
-
Adjust Organic Modifier Percentage: Perform a gradient or a series of isocratic runs with varying concentrations of acetonitrile or methanol to find the optimal balance between retention and resolution.
-
Modify pH: Systematically vary the pH of the aqueous portion of the mobile phase to alter the ionization of the DHBA isomers and improve selectivity.
-
Vary Buffer Concentration: Evaluate the effect of different buffer concentrations on the separation.
-
-
Reduce Sample Concentration: Dilute the sample or reduce the injection volume to prevent column overload.[8]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase (e.g., with residual silanols on silica-based columns) can cause peak tailing.
-
Column Overload: Injecting too much sample can lead to distorted peak shapes.[8]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analytes, it can result in peak tailing.
Solutions:
-
Use a High-Purity, End-Capped Column: If using a reversed-phase column, ensure it is a modern, high-purity, and well-end-capped version to minimize silanol interactions.
-
Adjust Mobile Phase pH: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the DHBA isomers.
-
Reduce Sample Load: Decrease the concentration of the sample or the injection volume.[8]
-
Consider a Different Column Type: Mixed-mode or hydrogen-bonding columns may provide better peak shapes for these compounds.[2][4]
Issue 3: Irreproducible Retention Times
Possible Causes:
-
Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between runs can lead to shifting retention times.
-
Fluctuations in Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of the organic component can alter the elution strength.
-
Temperature Variations: Changes in the column temperature can affect retention times.[6]
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention behavior.
Solutions:
-
Ensure Proper Equilibration: Allow at least 10-15 column volumes of the mobile phase to pass through the column before the first injection and between gradient runs.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation.
-
Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times.[7]
-
Monitor Column Performance: Regularly check the column's performance with a standard mixture and replace it if you observe a significant loss of efficiency or changes in selectivity.
Data and Methodologies
Summary of HPLC Methods for DHBA Isomer Separation
| Method Type | Column | Mobile Phase | Detection | Separated Isomers |
| Mixed-Mode | Amaze TR (4.6x50 mm, 3 µm) | 20% Acetonitrile with 15 mM Ammonium Formate, pH 3 | UV 255 nm | 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-DHBA[1] |
| Mixed-Mode | Primesep D | Details not specified | Not specified | Isomers of dihydroxybenzoic acid[2] |
| Hydrogen-Bonding | SHARC 1 (3.2x100 mm, 5 µm) | Acetonitrile, Methanol, and additives (e.g., formic acid) | UV, LC/MS | 2,4-, 2,5-, 2,6-, and 3,5-DHBA[4] |
| Reversed-Phase | C18 | Methanol/1% aqueous Acetic Acid (40:60, v/v), pH 4 | UV 280 nm | 2,3-DHBA and related compounds[9] |
| Reversed-Phase | C18 | Acetonitrile/1% aqueous Formic Acid with 0.25% Trichloroacetic Acid (1:5, v/v), pH 2 | UV 280 nm | 2,3-DHBA in cell cultures[9] |
Detailed Experimental Protocols
Protocol 1: Mixed-Mode Separation of Five DHBA Isomers
This protocol is based on the method described for the Amaze TR column.[1]
-
Instrumentation:
-
HPLC system with a UV detector.
-
Amaze TR column (4.6x50 mm, 3 µm, 100Å).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Ammonium formate.
-
Formic acid.
-
Ultrapure water.
-
DHBA isomer standards (2,3-, 2,4-, 2,5-, 3,4-, and 3,5-DHBA).
-
-
Mobile Phase Preparation:
-
Prepare a 15 mM ammonium formate solution in water.
-
Adjust the pH of the ammonium formate solution to 3.0 with formic acid.
-
The mobile phase consists of 20% acetonitrile and 80% of the 15 mM ammonium formate buffer (pH 3).
-
-
Sample Preparation:
-
Dissolve the DHBA isomer standards in the mobile phase to a final concentration of approximately 0.3 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 3 µL.
-
Detection: UV at 255 nm.
-
Column Temperature: Ambient.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 15 minutes.
-
Inject the sample.
-
Run the analysis and record the chromatogram.
-
Visualized Workflows
Caption: Troubleshooting workflow for poor resolution of DHBA isomers.
Caption: Workflow for developing an HPLC method for DHBA isomer separation.
References
- 1. helixchrom.com [helixchrom.com]
- 2. HPLC Separation of Dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Solving Common Errors in HPLC [omegascientific.com.sg]
- 7. uhplcs.com [uhplcs.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Isomers: 3,5-Dihydroxybenzoic Acid vs. 2,5-Dihydroxybenzoic Acid as MALDI Matrices
For researchers, scientists, and drug development professionals utilizing Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is paramount to achieving optimal analytical results. This guide provides a comprehensive comparison of two isomeric dihydroxybenzoic acids, 3,5-DHB and 2,5-DHB, as MALDI matrices, supported by experimental data and detailed protocols to inform your selection for various analyte classes.
Dihydroxybenzoic acid (DHB) is a family of organic compounds that have proven to be effective matrices for the analysis of a wide range of molecules by MALDI-TOF mass spectrometry. Among the different isomers, 2,5-dihydroxybenzoic acid (2,5-DHB) has emerged as a workhorse matrix, widely used for its versatility. However, its isomer, 3,5-dihydroxybenzoic acid (3,5-DHB), also possesses characteristics that make it a viable, and in some cases, preferable alternative. This comparison guide delves into the performance of these two matrices for the analysis of key biomolecules.
General Properties and Chemical Structures
Both 3,5-DHB and 2,5-DHB are small organic acids that readily absorb UV light, a critical property for a MALDI matrix. Their primary role is to co-crystallize with the analyte and absorb the laser energy, leading to a soft ionization of the analyte molecules.
| Property | This compound (3,5-DHB) | 2,5-Dihydroxybenzoic Acid (2,5-DHB) |
| Chemical Formula | C₇H₆O₄ | C₇H₆O₄ |
| Molar Mass | 154.12 g/mol | 154.12 g/mol |
| Chemical Structure |
|
|
| Common Acronym | 3,5-DHB | 2,5-DHB, Gentisic Acid |
Performance Comparison Across Analyte Classes
The choice between 3,5-DHB and 2,5-DHB is highly dependent on the nature of the analyte and the desired ionization mode (positive or negative).
Lipids and Phospholipids
A key study directly comparing the six isomers of dihydroxybenzoic acid for the analysis of phospholipids revealed significant differences in their performance.
| Analyte Class | Ionization Mode | 3,5-DHB Performance | 2,5-DHB Performance |
| Acidic Lipids | Positive | Very weak ion signals[1] | Good quality spectra [1] |
| Phospholipids | Negative | Suitable [1] | Suitable [1] |
Peptides and Proteins
While direct quantitative comparisons of 3,5-DHB and 2,5-DHB for peptides and proteins are limited in the reviewed literature, the widespread use of 2,5-DHB in proteomics suggests its general suitability. A computational study investigating the interaction of both matrices with the tripeptide Valine-Proline-Leucine (VPL) indicated that proton transfer from the 2,5-DHB radical cation to the peptide is spontaneous and exoergic. In contrast, the 3,5-DHB radical cation was found to be a less efficient proton donor to VPL, which may translate to lower ionization efficiency for peptides in the positive ion mode.
Further experimental studies are required to provide a definitive quantitative comparison of signal intensity, resolution, and mass accuracy for a broad range of peptides and proteins.
Small Molecules
For general small molecule analysis, the choice of matrix will depend on the specific properties of the analyte, including its acidity/basicity and polarity. Given the performance characteristics observed with lipids and peptides, it is reasonable to extrapolate that 2,5-DHB would be a more versatile starting point for the analysis of a variety of small molecules in the positive ion mode. However, for acidic small molecules where negative ion detection is preferred, 3,5-DHB may offer comparable or even superior performance.
Experimental Protocols
The following are detailed methodologies for the preparation and application of 3,5-DHB and 2,5-DHB as MALDI matrices.
Matrix Solution Preparation
This compound (3,5-DHB)
-
Stock Solution (10 mg/mL): Dissolve 10 mg of 3,5-DHB in 1 mL of a solvent mixture. A common solvent system is 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA). For analytes that are less soluble in aqueous solutions, a higher percentage of organic solvent (e.g., 70% acetonitrile) can be used.
-
Preparation: Vortex the solution vigorously for 1-2 minutes to ensure the matrix is fully dissolved. If any particulate matter remains, centrifuge the tube and use the supernatant.
2,5-Dihydroxybenzoic Acid (2,5-DHB)
-
Stock Solution (10 mg/mL): Dissolve 10 mg of 2,5-DHB in 1 mL of a solvent mixture. A common solvent system is 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
-
Preparation: Vortex the solution thoroughly until the matrix is completely dissolved. For some applications, a saturated solution is prepared by adding an excess of DHB to the solvent, vortexing, and then using the clear supernatant after centrifugation.
Sample Deposition: The Dried-Droplet Method
The dried-droplet method is the most common technique for sample preparation in MALDI.
Caption: A simplified workflow of the dried-droplet method for MALDI sample preparation.
Protocol:
-
Mixing: Mix the analyte solution and the matrix solution in a 1:1 volume ratio in a microcentrifuge tube. The final analyte concentration should typically be in the low femtomole to low picomole per microliter range.
-
Deposition: Pipette 0.5 to 1 µL of the mixture onto a spot on the MALDI target plate.
-
Crystallization: Allow the droplet to air dry completely at room temperature. This process allows the analyte to co-crystallize with the matrix.
-
Analysis: Once the spot is dry, the target plate can be loaded into the mass spectrometer for analysis.
Logical Relationships in MALDI-TOF Analysis
The success of a MALDI-TOF experiment is dependent on a series of interconnected factors, from sample preparation to data acquisition.
Caption: Key factors influencing the outcome of a MALDI-TOF mass spectrometry experiment.
Conclusion
The selection between 3,5-DHB and 2,5-DHB as a MALDI matrix is not a one-size-fits-all decision. For researchers working with acidic lipids in the positive ion mode, 2,5-DHB is demonstrably superior. In the negative ion mode for phospholipids, both matrices are viable options. While 2,5-DHB is the more established and versatile matrix for a broader range of analytes, particularly in proteomics, the potential of 3,5-DHB in specific applications, especially in the negative ion mode, should not be overlooked. Further quantitative experimental comparisons are necessary to fully elucidate the performance differences between these two isomers for a wider array of molecules. This guide provides a foundational understanding to aid researchers in making an informed choice of matrix to achieve high-quality and reliable MALDI-MS data.
References
A Head-to-Head Comparison of MALDI Matrices: 3,5-DHB, Sinapinic Acid, and CHCA for Protein Analysis
In the realm of protein analysis using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, the choice of matrix is a critical determinant of success. The matrix co-crystallizes with the analyte, absorbs the laser energy, and facilitates the soft ionization of the protein or peptide molecules. This guide provides a comprehensive comparison of three widely used matrices: 2,5-Dihydroxybenzoic acid (DHB), sinapinic acid (SA), and α-cyano-4-hydroxycinnamic acid (CHCA), to aid researchers, scientists, and drug development professionals in selecting the optimal matrix for their specific applications.
Performance Characteristics at a Glance
The selection of a MALDI matrix is primarily dictated by the mass range of the analyte. The following table summarizes the key performance characteristics of 3,5-DHB, sinapinic acid, and CHCA, offering a clear comparison to guide your choice.
| Feature | 3,5-DHB (2,5-DHB) | Sinapinic Acid (SA) | α-Cyano-4-hydroxycinnamic Acid (CHCA) |
| Primary Application | Peptides, Glycoproteins, Glycans[1] | High molecular weight proteins (>10,000 Da)[1][2] | Peptides and smaller proteins (<10,000 Da)[1][3] |
| Mass Range | Broad, effective for low to mid-mass ranges | 10,000 - 150,000 Da[2] | Up to ~30,000 Da, optimal for <10,000 Da |
| Ionization Type | "Soft" matrix, less fragmentation[1] | "Softer" matrix than CHCA, less fragmentation[1] | "Hard" matrix, can induce fragmentation[1] |
| Crystal Morphology | Large, needle-like crystals which can lead to "sweet spot" issues[1] | Forms small, homogenous crystals[1] | Forms small, homogenous crystals, leading to good resolution[1][4] |
| Solubility | Soluble in water and organic solvents[1] | Not soluble in water, soluble in organic solvents[1] | Not soluble in water, soluble in organic solvents[1] |
| Key Advantages | Tolerant to contaminants, good for glycoproteins[1] | Excellent for large proteins, provides good sensitivity in the high mass range[2][5] | High sensitivity and resolution for peptides[4] |
| Key Disadvantages | Inhomogeneous crystallization can lower resolution[1] | Can form adducts with analyte ions[1] | Can cause fragmentation of larger or labile molecules, matrix clusters can interfere in the low mass range[1][6] |
Experimental Protocols
Reproducible and high-quality MALDI-TOF data rely on meticulous sample preparation. Below are detailed experimental protocols for the use of 3,5-DHB, sinapinic acid, and CHCA.
Matrix Solution Preparation
-
3,5-DHB (commonly used as 2,5-DHB): Prepare a solution of 10-20 mg/mL in a solvent mixture such as 30% acetonitrile, 0.1% trifluoroacetic acid (TFA) in water.[7] For glycoproteins, some protocols recommend a solution in water or low percentage ethanol.[8]
-
Sinapinic Acid (SA): Prepare a 10 mg/mL solution in a solvent mixture of 50:50 (v/v) acetonitrile and 0.1% TFA in water.[9] Ensure the matrix is fully dissolved.
-
α-Cyano-4-hydroxycinnamic Acid (CHCA): Prepare a saturated solution (approximately 5-10 mg/mL) in a 50:50 (v/v) acetonitrile and 0.1% TFA in water solution.[6][10] The solution should be centrifuged, and only the supernatant used to avoid undissolved particles.[10]
Sample Deposition: Dried-Droplet Method
The dried-droplet method is the most common technique for sample preparation.[11][12]
-
Analyte Preparation: Ensure the protein or peptide sample is at an appropriate concentration, typically in the range of 0.5-10 pmol/µL.[10] The sample should be free of salts and detergents, which can interfere with crystallization and ionization.[13]
-
Mixing: Mix the analyte solution with the matrix solution in a 1:1 to 1:10 ratio (analyte:matrix) in a microcentrifuge tube.[10]
-
Spotting: Pipette 0.5-1 µL of the mixture onto the MALDI target plate.[10]
-
Crystallization: Allow the droplet to air-dry at room temperature. This process allows the analyte to co-crystallize with the matrix.
-
Analysis: Once the spot is completely dry, the target plate can be loaded into the MALDI-TOF mass spectrometer for analysis.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the logic behind matrix selection, the following diagrams have been generated using the DOT language.
Concluding Remarks
The choice between 3,5-DHB, sinapinic acid, and CHCA is fundamentally driven by the molecular weight and biochemical nature of the protein or peptide under investigation. For high-throughput peptide analysis and proteomics, CHCA is often the matrix of choice due to its high sensitivity and resolution for smaller molecules. When analyzing large, intact proteins, sinapinic acid demonstrates superior performance. For the specialized analysis of glycoproteins and other post-translationally modified proteins, 3,5-DHB's gentle ionization and tolerance to contaminants make it an invaluable tool. By understanding the distinct advantages and limitations of each matrix and adhering to robust experimental protocols, researchers can significantly enhance the quality and reliability of their MALDI-TOF mass spectrometry data.
References
- 1. Rutgers_MS_Home [react.rutgers.edu]
- 2. store.bruker.com [store.bruker.com]
- 3. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHCA MALDI Matrix - Creative Proteomics [mspro.creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. skb.skku.edu [skb.skku.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 11. Mass Analysis of Peptides and Tryptic Digests of Proteins – MassTech [apmaldi.com]
- 12. MALDI/MS peptide mass fingerprinting for proteome analysis: identification of hydrophobic proteins attached to eucaryote keratinocyte cytoplasmic membrane using different matrices in concert - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix-assisted Laser Desorption/Ionization Time of Flight (MALDI-TOF) Mass Spectrometric Analysis of Intact Proteins Larger than 100 kDa - PMC [pmc.ncbi.nlm.nih.gov]
The Biomarker Battle: Alkylresorcinols Versus 3,5-Dihydroxybenzoic Acid for Whole Grain Intake Assessment
A Comparative Guide for Researchers and Drug Development Professionals
The accurate assessment of whole grain intake is critical in nutritional research and clinical studies, given the established health benefits associated with whole grain consumption. While food frequency questionnaires and dietary records are commonly used, they are subject to recall bias and measurement error. Consequently, the use of objective biomarkers has gained prominence. Among the leading candidates for whole grain wheat and rye intake are alkylresorcinols (ARs) and their primary metabolite, 3,5-dihydroxybenzoic acid (3,5-DHBA). This guide provides a comprehensive comparison of these two biomarkers, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Executive Summary
Alkylresorcinols are phenolic lipids found almost exclusively in the bran layer of wheat and rye, making them highly specific biomarkers for the intake of whole grains from these sources.[1][2] Upon consumption, ARs are metabolized in the liver to compounds including this compound (3,5-DHBA) and 3-(3,5-dihydroxyphenyl)-1-propanoic acid (DHPPA), which are then excreted in urine and can be detected in plasma.[3][4] While plasma ARs provide a direct measure of intake, their relatively short half-life reflects recent consumption. In contrast, urinary 3,5-DHBA has a longer half-life, potentially offering a window into more habitual intake. However, the specificity of 3,5-DHBA is a point of contention, as it can also be found in other food sources.[5][6] This guide delves into the experimental evidence to compare their utility.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from studies comparing the performance of alkylresorcinols and their metabolites as biomarkers of whole grain intake.
Table 1: Pharmacokinetic Properties of Alkylresorcinols and Their Metabolites
| Biomarker | Matrix | Half-life (t½) | Time to Maximum Concentration (Tmax) | Reference |
| Alkylresorcinols (ARs) | Plasma | ~5 hours | ~10 hours (in rats) | [7][8] |
| This compound (3,5-DHBA) | Plasma | ~10.1 hours | ~6 hours | [4] |
| 3-(3,5-dihydroxyphenyl)-1-propanoic acid (DHPPA) | Plasma | ~16.3 hours | ~6 hours | [4] |
Table 2: Correlation of Biomarkers with Whole Grain Intake
| Study | Biomarker | Matrix | Correlation with Whole Grain Intake (r-value) | p-value |
| Landberg et al. (2008) | Plasma Alkylresorcinols | Plasma | r = 0.58 | < 0.001 |
| Söderholm et al. (2009) | 3,5-DHBA | Plasma | Not directly reported, but established as a metabolite | - |
| Söderholm et al. (2009) | DHPPA | Plasma | Not directly reported, but established as a metabolite | - |
| McKeown et al. (2015) | Urinary Total AR Metabolites (DHBA + DHPPA) | 24-h Urine | Dose-dependent increase with WG wheat intake | < 0.001 |
| McKeown et al. (2015) | Plasma Total ARs | Plasma | Tended to be higher, but not significant | p = 0.42 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are summaries of key experimental protocols from cited research.
Protocol 1: Quantification of Plasma Alkylresorcinols
This protocol is based on the methodology described in studies by Landberg et al.[9]
-
Sample Collection: Fasting blood samples are collected in tubes containing EDTA. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Lipid Extraction: Plasma lipids, including ARs, are extracted using a solvent system such as diethyl ether or through solid-phase extraction.
-
Derivatization: The extracted ARs are derivatized to make them volatile for gas chromatography analysis. This is typically done by silylation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The derivatized samples are injected into a GC-MS system. The different AR homologues (e.g., C17:0, C19:0, C21:0, C23:0, C25:0) are separated based on their retention times and quantified using a mass spectrometer.
-
Quantification: The concentration of each AR homologue is determined by comparing its peak area to that of an internal standard. The total plasma AR concentration is the sum of the concentrations of the individual homologues.
Protocol 2: Quantification of Urinary Alkylresorcinol Metabolites (3,5-DHBA and DHPPA)
This protocol is a summary of the methods used in the study by McKeown et al.[10]
-
Sample Collection: 24-hour urine samples are collected from subjects. Aliquots are stored at -80°C.
-
Enzymatic Deconjugation: Urinary metabolites are often conjugated (e.g., glucuronidated or sulfated). An enzymatic hydrolysis step using β-glucuronidase and sulfatase is performed to release the free forms of 3,5-DHBA and DHPPA.
-
Extraction: The deconjugated metabolites are extracted from the urine matrix using a solvent like ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection: The extracted samples are analyzed by HPLC. The metabolites are separated on a chromatography column and detected using an electrochemical detector, which is highly sensitive for phenolic compounds.
-
Quantification: The concentrations of 3,5-DHBA and DHPPA are determined by comparing their peak areas to those of authentic standards.
Mandatory Visualization
The following diagrams illustrate the metabolic pathway of alkylresorcinols and a typical experimental workflow for biomarker validation.
References
- 1. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 2. Dietary alkylresorcinols: absorption, bioactivities, and possible use as biomarkers of whole-grain wheat- and rye-rich foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary alkylresorcinol metabolites, biomarkers of whole grain wheat and rye intake, are beneficially associated with liver fat and other fat measures - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Plasma pharmacokinetics of alkylresorcinol metabolites: new candidate biomarkers for whole-grain rye and wheat intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Rupa Health [rupahealth.com]
- 6. Dietary biomarkers—an update on their validity and applicability in epidemiological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Alkylresorcinols as biomarkers of whole-grain wheat and rye intake: plasma concentration and intake estimated from dietary records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of plasma alkylresorcinols (AR) and urinary AR metabolites as biomarkers of compliance in a short-term, whole-grain intervention study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for a Reliable Whole-Grain Intake Biomarker: Validating 3,5-Dihydroxybenzoic Acid
A comprehensive analysis of 3,5-dihydroxybenzoic acid (3,5-DHBA) as a biomarker for rye and wheat consumption reveals it to be a promising candidate, particularly when measured in urine. However, its performance must be considered in the context of its parent compounds, alkylresorcinols (ARs), and other emerging biomarkers. This guide provides a comparative overview of these biomarkers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The accurate assessment of dietary intake is a cornerstone of nutritional research. Self-reported dietary data is notoriously prone to bias and inaccuracies, making the identification of objective biomarkers a critical goal. For whole-grain rye and wheat, staples in many diets, several compounds have been investigated for their potential to serve as reliable indicators of consumption. Among these, this compound (3,5-DHBA), a metabolite of alkylresorcinols, has garnered significant attention.
Performance Comparison of Key Biomarkers
The validation of a dietary biomarker hinges on its specificity, sensitivity, and the strength of its correlation with the intake of the target food. The following tables summarize the quantitative data from various studies, comparing 3,5-DHBA with its primary alternatives: plasma alkylresorcinols and other urinary alkylresorcinol metabolites.
| Biomarker | Matrix | Type of Correlation with Whole-Grain Intake | Correlation Coefficient (r) | Key Findings & Citations |
| This compound (3,5-DHBA) | Urine | Moderate | p < 0.001 | Urinary excretion of 3,5-DHBA increases significantly with higher doses of whole-grain rye and wheat. It shows a moderate correlation with rye intake.[1] |
| 3-(3,5-dihydroxyphenyl)-propanoic acid (DHPPA) | Urine | Moderate | p < 0.001 | Similar to 3,5-DHBA, urinary DHPPA shows a moderate correlation with whole-grain rye consumption.[1] |
| Total Urinary AR Metabolites (3,5-DHBA + DHPPA) | Urine | Strong | p < 0.001 | The combination of major AR metabolites in urine demonstrates a strong, dose-dependent response to whole-grain wheat intake and may be a more robust biomarker than individual metabolites.[2][3] |
| Plasma Alkylresorcinols (Total ARs) | Plasma | Weak to Moderate | p < 0.05 | Plasma AR concentrations increase with whole-grain intake and can distinguish between low and high consumers. However, the correlation is generally weaker than that of urinary metabolites and can be influenced by factors like sex and plasma lipid levels.[1][4] |
| Benzoxazinoids (e.g., DIBOA, DIMBOA) | Urine, Plasma | Emerging | Not consistently reported | These compounds are specific to wheat and rye and show promise as intake biomarkers, with several derivatives identified in urine and plasma following whole-grain consumption.[5][6][7] |
Experimental Protocols: A Methodological Overview
The accurate measurement of these biomarkers is crucial for their validation and application in research. Below are detailed methodologies for the analysis of urinary 3,5-DHBA and plasma alkylresorcinols.
Experimental Protocol 1: Quantification of Urinary this compound (3,5-DHBA) by LC-MS/MS
This protocol outlines a common method for the analysis of 3,5-DHBA in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
To deconjugate glucuronidated and sulfated metabolites, treat a 1 mL aliquot of urine with β-glucuronidase/sulfatase from Helix pomatia in an acetate buffer (pH 5.0) and incubate overnight at 37°C.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration. Condition a C18 SPE cartridge with methanol and water. Load the hydrolyzed urine sample, wash with water, and elute the analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, gradually increasing to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 3,5-DHBA and an appropriate internal standard (e.g., a deuterated analog).
-
Quantification: Generate a calibration curve using standard solutions of 3,5-DHBA of known concentrations.
-
Experimental Protocol 2: Quantification of Plasma Alkylresorcinols (ARs) by GC-MS
This protocol describes a validated method for the determination of various alkylresorcinol homologs in human plasma using gas chromatography-mass spectrometry (GC-MS).[8]
1. Sample Preparation:
-
To 200 µL of plasma, add an internal standard (e.g., a non-naturally occurring AR homolog).
-
Perform a liquid-liquid extraction with a solvent like diethyl ether to isolate the lipids, including ARs.
-
Evaporate the organic solvent and purify the extract using solid-phase extraction (SPE) on a silica-based cartridge.
-
Derivatize the ARs to make them volatile for GC analysis. This is typically done by silylating the hydroxyl groups using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
2. GC-MS Analysis:
-
Gas Chromatography (GC):
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless injection mode.
-
Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to separate the different AR homologs based on their chain length.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron ionization (EI).
-
Scan Mode: Selected ion monitoring (SIM) to enhance sensitivity and selectivity by monitoring the characteristic ions of the derivatized AR homologs.
-
Quantification: Create a calibration curve using standard solutions of the targeted AR homologs.
-
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes involved in biomarker validation, the following diagrams are provided.
Caption: Experimental workflow for the validation of a dietary biomarker.
Caption: Logical relationship of 3,5-DHBA as a biomarker.
Conclusion and Future Directions
The available evidence strongly supports the use of urinary alkylresorcinol metabolites, including 3,5-DHBA, as reliable biomarkers for assessing whole-grain rye and wheat intake. In particular, the measurement of total urinary AR metabolites appears to offer a robust and sensitive alternative to plasma ARs, which can be influenced by various physiological factors.
For researchers and professionals in drug development, the choice of biomarker will depend on the specific context of the study. For short-term intervention studies assessing compliance, urinary metabolites like 3,5-DHBA provide a sensitive and responsive measure. For longer-term epidemiological studies, a combination of biomarkers, potentially including both plasma ARs and urinary metabolites, may provide a more comprehensive picture of habitual intake.
Future research should focus on further validating these biomarkers in diverse populations and exploring the potential of other compounds, such as benzoxazinoids, to serve as complementary or even superior indicators of whole-grain consumption. The continued development and refinement of analytical methodologies will also be crucial in enhancing the accuracy and feasibility of using these biomarkers in large-scale studies.
References
- 1. Biomarkers of Whole-Grain and Cereal-Fiber Intake in Human Studies: A Systematic Review of the Available Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of plasma alkylresorcinols (AR) and urinary AR metabolites as biomarkers of compliance in a short-term, whole-grain intervention study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasma alkylresorcinols as a biomarker of whole-grain food consumption in a large population: results from the WHOLEheart Intervention Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary Biomarkers of Whole Grain Wheat Intake Identified by Non-targeted and Targeted Metabolomics Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gas chromatographic-mass spectrometric method for the determination of alkylresorcinols in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activity of Dihydroxybenzoic Acid Isomers
For Immediate Release
A comprehensive review of scientific literature reveals significant variations in the antioxidant capacities of dihydroxybenzoic acid (DHBA) isomers, highlighting the critical role of hydroxyl group positioning on their biological activity. This comparison guide synthesizes experimental data from multiple studies to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of the antioxidant potential of these phenolic compounds.
The antioxidant activity of DHBA isomers is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The number and location of hydroxyl (-OH) groups on the benzoic acid ring are the principal determinants of this activity. Isomers with hydroxyl groups in the ortho or para positions to each other, such as 2,3-DHBA, 2,5-DHBA, and 3,4-DHBA, consistently demonstrate superior antioxidant effects compared to those with meta-positioned hydroxyl groups like 2,4-DHBA, 2,6-DHBA, and 3,5-DHBA.[1][2] This is often explained by the greater stability of the resulting phenoxyl radical through resonance delocalization.[2]
Quantitative Comparison of Antioxidant Activity
To facilitate a direct comparison, the following tables summarize the antioxidant activities of various DHBA isomers as determined by several common in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, Ferric Reducing Antioxidant Power (FRAP) assay, and Cupric Reducing Antioxidant Capacity (CUPRAC) assay.
| Isomer | DPPH Radical Scavenging Activity (IC50, µM) | Reference |
| 2,3-DHBA | Lower than 2,4-DHBA, 3,5-DHBA, 2,6-DHBA | [1] |
| 2,4-DHBA | Lowest antioxidant potential | [1] |
| 2,5-DHBA | Lower than 3,4,5-THB, but higher than others | [1] |
| 2,6-DHBA | Negligible activity at analyzed concentrations | [1] |
| 3,4-DHBA | Lower than 2,5-DHBA | [1] |
| 3,5-DHBA | Lowest antioxidant potential | [1] |
| Isomer | ABTS Radical Cation Scavenging Activity (% Inhibition at 50 µM) | Reference |
| 2,3-DHBA | 86.40 | [1] |
| 2,4-DHBA | 16.17 | [1] |
| 2,5-DHBA | 80.11 | [1] |
| 2,6-DHBA | 8.12 | [1] |
| 3,4-DHBA | 74.51 | [1] |
| 3,5-DHBA | 60.39 | [1] |
| Isomer | Ferric Reducing Antioxidant Power (FRAP, µM Fe²⁺ at 50 µM) | Reference |
| 2,3-DHBA | 173.79 | [1] |
| 2,4-DHBA | Negative value | [1] |
| 2,5-DHBA | 236.00 | [1] |
| 3,4-DHBA | 44.22 | [1] |
| Isomer | Cupric Reducing Antioxidant Capacity (CUPRAC, µM Trolox Equivalents at 50 µM) | Reference |
| 2,3-DHBA | 60.83 | [1] |
| 2,4-DHBA | Lowest cupric-reducing ability | [1] |
| 2,5-DHBA | 68.77 | [1] |
| 2,6-DHBA | Lowest cupric-reducing ability | [1] |
| 3,4-DHBA | 60.53 | [1] |
| 3,5-DHBA | Lowest cupric-reducing ability | [1] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and aid in the design of future experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the principle that a hydrogen donor is an antioxidant. DPPH is a stable free radical with a deep violet color, which becomes colorless or pale yellow upon reduction by an antioxidant.
Procedure:
-
Prepare a stock solution of the test compounds (DHBA isomers) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol).[3]
-
Prepare a working solution of DPPH in the same solvent to a final concentration that gives an absorbance of approximately 1.0 at 517 nm.[3]
-
In a 96-well microplate or cuvettes, add a defined volume of various concentrations of the test samples or standards.[4]
-
Add an equal volume of the DPPH working solution to each well/cuvette to initiate the reaction.[3]
-
Include a blank containing only the solvent and the DPPH solution.[3]
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[3]
-
Measure the absorbance at 517 nm using a spectrophotometer.[3]
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.[5] The typical ratio is 10:1:1 (v/v/v).
-
Prepare a series of standard solutions of FeSO₄·7H₂O.
-
Add a small volume of the sample or standard to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 to 40 minutes).[6][7]
-
Measure the absorbance of the colored product (Fe²⁺-TPTZ complex) at 593 nm.[7]
-
The antioxidant capacity is determined by comparing the absorbance of the sample with that of the ferrous iron standard.
Visualizing Experimental Workflow and Relationships
To clarify the process of comparing the antioxidant activities of DHBA isomers, the following workflow diagram is provided.
Caption: Experimental workflow for the comparative study of DHBA isomers.
The relationship between the position of the hydroxyl groups and the resulting antioxidant activity is a key takeaway from these studies.
Caption: Structure-activity relationship of DHBA isomers.
References
- 1. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features [mdpi.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to High-Performance Liquid Chromatography (HPLC) Separation of 3,5-Dihydroxybenzoic Acid from Its Isomers
For researchers, scientists, and professionals in drug development, the precise separation and analysis of isomeric compounds are critical. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the separation of 3,5-dihydroxybenzoic acid from its structural isomers, including 2,3-, 2,4-, 2,5-, 2,6-, and 3,4-dihydroxybenzoic acid. The subtle positional differences in the hydroxyl groups on the benzene ring present a significant chromatographic challenge, often leading to co-elution with standard reversed-phase methods.
Performance Comparison of HPLC Methods
The separation of dihydroxybenzoic acid isomers is often difficult to achieve with a single separation mechanism like reversed-phase chromatography due to their very similar hydrophobic properties.[1] More advanced techniques such as mixed-mode chromatography, which leverages subtle differences in both hydrophobic and ionic characteristics, have demonstrated superior selectivity and peak shape.[1][2][3] Another effective approach involves hydrogen-bonding interactions.
Below is a summary of the performance of different HPLC columns and methods for the separation of these isomers.
| Column Type | Separation Principle | Key Advantages | Typical Elution Order (when specified) | Reference |
| Amaze TR | Mixed-Mode (Reversed-Phase, Anion- and Cation-Exchange) | Good selectivity and peak shape for all isomers. | 3,4-, 3,5-, 2,3-, 2,5-, 2,4-Dihydroxybenzoic acid | [2][3] |
| Coresep SB | Mixed-Mode (Reversed-Phase, Anion- and Cation-Exchange) | Fast, robust, and reproducible method. | Not specified | [2] |
| Primesep D | Mixed-Mode | Good selectivity and peak shape by utilizing differences in hydrophobic and ionic properties. | 3,4-, 3,5-, 2,4-, 2,5-, 2,3-Dihydroxybenzoic acid | [1] |
| SHARC 1 | Hydrogen-Bonding | Separation based on the accessibility of hydroxyl groups. | 2,6-, 2,4-, 3,5-, 2,5-Dihydroxybenzoic acid | [4] |
| Ultrasphere C18 | Reversed-Phase | Standard approach, but may have limitations in resolving all isomers without careful method optimization. | 3,5-, 3,4-, 2,5-, 2,6-, 2,4-, 2,3-Dihydroxybenzoic acid | [5][6] |
Experimental Protocols
Detailed methodologies for the most effective HPLC separations are provided below.
Method 1: Mixed-Mode Chromatography on Amaze TR Column
This method is effective for the separation of five dihydroxybenzoic acid isomers.
Method 2: Hydrogen-Bonding Chromatography on SHARC 1 Column
This method separates isomers based on the accessibility of their hydroxyl and carboxylic acid groups for hydrogen bonding.
-
Column: SHARC 1, 3.2 x 100 mm, 5 µm, 100Å[4]
-
Mobile Phase: Acetonitrile (MeCN) / Methanol (MeOH) with additives such as formic acid or ammonium formate[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection: UV at 270 nm, compatible with LC/MS[4]
Method 3: Reversed-Phase Chromatography on a C18 Column
A traditional reversed-phase method can also be employed, although it may require gradient elution to achieve separation.
-
Column: Ultrasphere C18, 250 mm × 4.6 mm i.d., 5 µm[5]
-
Mobile Phase:
-
Gradient: 0–25 min, 0–5% B[5]
-
Flow Rate: 1 mL/min[5]
-
Temperature: 40°C[5]
-
Detection: UV at 280 nm[5]
Alternative Separation Technique: High-Speed Counter-Current Chromatography (HSCCC)
For preparative scale separations, High-Speed Counter-Current Chromatography (HSCCC) offers an alternative to HPLC. This technique avoids irreversible sample adsorption by using two immiscible liquid phases.[5] A study successfully separated five dihydroxybenzoic acid isomers (2,3-, 2,4-, 2,6-, 3,4-, and 3,5-) in a single run using a dual-rotation elution method with an n-hexane–ethyl acetate–methanol–water (1:5:1.5:5) solvent system.[5][7][8]
Visualizing the Workflow and Isomer Relationships
To aid in method selection and understanding the separation challenge, the following diagrams illustrate a logical workflow and the structural relationships of the dihydroxybenzoic acid isomers.
Caption: Workflow for selecting a suitable chromatographic method.
Caption: The structural isomers of dihydroxybenzoic acid.
References
- 1. HPLC Separation of Dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column | SIELC Technologies [sielc.com]
- 5. academic.oup.com [academic.oup.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Differentiating Dihydroxybenzoic Acid Isomers: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification of dihydroxybenzoic acid (DHBA) isomers is a critical analytical challenge. These isomers, possessing the same molecular weight but differing in the positions of their hydroxyl groups, often exhibit distinct biological activities. This guide provides a comprehensive comparison of their differentiation using mass spectral techniques, supported by experimental data and detailed protocols.
The six isomers of dihydroxybenzoic acid—2,3-DHBA, 2,4-DHBA, 2,5-DHBA, 2,6-DHBA, 3,4-DHBA, and 3,5-DHBA—present a unique challenge due to their structural similarities. However, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) allows for their effective separation and individual characterization based on distinct fragmentation patterns.
Comparative Analysis of Mass Spectral Data
The key to differentiating DHBA isomers via mass spectrometry lies in the subtle yet significant differences in their fragmentation patterns upon collision-induced dissociation (CID). While all isomers exhibit a precursor ion at m/z 153 in negative ion mode, the resulting product ions and their relative abundances are unique to each structure. A common and significant fragmentation pathway for several isomers involves the loss of CO2 (44 Da) to produce a fragment ion at m/z 109.[1]
Table 1: Negative Ion ESI-MS/MS Fragmentation Data for Dihydroxybenzoic Acid Isomers
| Isomer | Precursor Ion (m/z) | Key Product Ions (m/z) and Tentative Assignments | Relative Abundance (%) |
| 2,3-DHBA | 153 | 109 ([M-H-CO₂]⁻) 107 ([M-H-H₂O-CO]⁻) | Data not available Data not available |
| 2,4-DHBA | 153 | 109 ([M-H-CO₂]⁻) Additional fragments may be present | Data not available |
| 2,5-DHBA | 153 | 109 ([M-H-CO₂]⁻) 135 ([M-H-H₂O]⁻) 79, 51, 41 | Data not available |
| 2,6-DHBA | 153 | 109 ([M-H-CO₂]⁻) Additional fragments may be present | Data not available |
| 3,4-DHBA (Protocatechuic Acid) | 153 | 109 ([M-H-CO₂]⁻) 110 81 | 100 ~20 ~12 |
| 3,5-DHBA | 153 | 109 ([M-H-CO₂]⁻) Additional fragments may be present | Data not available |
Note: The fragmentation of dihydroxybenzoic acid isomers can be influenced by the collision energy used. The data presented here is a summary from available literature and may vary between different experimental setups.
In positive ion mode, 2,3-DHBA and 2,5-DHBA show a protonated molecule at m/z 155 ([M+H]⁺).[2] Key fragments are observed at m/z 137 ([M+H-H₂O]⁺) and m/z 109 ([M+H-H₂O-CO]⁺), with varying abundances between the two isomers.[2]
Experimental Protocols
A robust and reproducible method for the analysis of DHBA isomers involves Ultra High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS).
Sample Preparation
A simple protein precipitation step is effective for plasma samples.[3]
-
To 200 µL of plasma, add 600 µL of acetonitrile.
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 12,000 rpm for 2 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
For other sample matrices, a standard stock solution of the DHBA isomers can be prepared in a suitable solvent such as methanol or acetonitrile.
Liquid Chromatography
Successful separation of all six DHBA isomers has been reported using a C18 stationary phase.[1] The following is a representative UHPLC method:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient tailored to resolve all six isomers. A typical starting point is 5% B, increasing to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
The reported elution order for the six isomers on a C18 column is: 3,5-DHBA, 3,4-DHBA, 2,5-DHBA, 2,6-DHBA, 2,4-DHBA, and 2,3-DHBA.[1]
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), negative and/or positive mode. Negative mode is often preferred for phenolic acids.
-
Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Precursor Ion: m/z 153 (negative mode) or m/z 155 (positive mode).
-
Product Ions: Monitor for the characteristic fragment ions listed in Table 1.
-
Collision Energy: Optimize for each isomer to achieve the best fragmentation pattern for differentiation.
Experimental Workflow
The overall process for the mass spectral differentiation of dihydroxybenzoic acid isomers can be visualized as follows:
Signaling Pathways and Logical Relationships
The differentiation of DHBA isomers is based on the principle that their distinct chemical structures lead to different fragmentation pathways in the gas phase. The position of the hydroxyl groups influences the stability of the precursor and product ions, resulting in unique mass spectra.
References
Comparative Guide to Analytical Methods for 3,5-Dihydroxybenzoic Acid Quantification in Human Urine
This guide provides a comparative overview of analytical methodologies for the quantification of 3,5-Dihydroxybenzoic acid (3,5-DHBA) in human urine samples. 3,5-DHBA is a metabolite of alkylresorcinols and serves as a potential biomarker for whole-grain wheat and rye intake.[1][2] Its accurate measurement in urine is crucial for nutritional and clinical research. This document details a proposed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, compares it with alternative techniques, and provides comprehensive experimental protocols.
LC-MS/MS Method for this compound Analysis
Experimental Protocol: LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Urine Sample Collection and Storage: Urine samples are collected in sterile containers and stored at -20°C or lower until analysis to prevent degradation of analytes.[5]
-
Enzymatic Hydrolysis: To measure total 3,5-DHBA (free and conjugated), enzymatic hydrolysis is performed. Urine samples are buffered to pH 5.0 and treated with β-glucuronidase/arylsulfatase.[6]
-
Solid-Phase Extraction (SPE):
-
Conditioning: C18 SPE cartridges are conditioned sequentially with methanol and deionized water.[7][8]
-
Loading: The hydrolyzed urine sample is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: 3,5-DHBA is eluted with an appropriate volume of methanol or acetonitrile.[7][8]
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC) Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.[3]
-
Column: A reversed-phase C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is suitable for separating 3,5-DHBA from its isomers.[3][9] For this method, a C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is proposed.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A gradient elution starting with a low percentage of mobile phase B, gradually increasing to elute 3,5-DHBA, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in negative ion mode is optimal for acidic compounds like 3,5-DHBA.[3]
-
Multiple Reaction Monitoring (MRM): The quantification is performed using MRM by monitoring the transition of the precursor ion to a specific product ion.
-
Precursor Ion (Q1): m/z 153.
-
Product Ion (Q3): m/z 109 (corresponding to the loss of CO2).[3]
-
-
Source Parameters: Optimized for maximum signal intensity of 3,5-DHBA (e.g., capillary voltage, source temperature, gas flows).
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance of the proposed LC-MS/MS method based on typical results for similar organic acid analyses in urine.[3][10]
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | 85 - 110% |
| Matrix Effect | Minimal with SPE |
Comparison with Alternative Methods
While LC-MS/MS offers superior performance, other analytical techniques can also be employed for the determination of 3,5-DHBA, each with its own advantages and limitations.
| Feature | LC-MS/MS | HPLC-UV | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Separation by chromatography, detection by mass spectrometry. | Separation by chromatography, detection by UV absorbance. | Separation on a thin layer, detection by colorimetry or UV.[7] |
| Selectivity | Very High (mass-based detection). | Moderate (risk of co-elution with isomers and interferences).[9] | Moderate to High (can be improved with specific derivatization).[7] |
| Sensitivity | Very High (ng/mL to pg/mL).[3] | Low to Moderate (µg/mL). | Moderate (mg/L to µg/L).[7] |
| Sample Throughput | High (with automation). | Moderate. | High (multiple samples per plate). |
| Instrumentation Cost | High. | Moderate. | Low. |
| Expertise Required | High. | Moderate. | Moderate. |
| Quantitative Accuracy | High. | Moderate. | Moderate. |
Experimental Protocol: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Sample Preparation: Similar to LC-MS/MS, involving SPE for sample clean-up.
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: A mixed-mode, reversed-phase anion- and cation-exchange column can be used to achieve good separation of dihydroxybenzoic acid isomers.[9]
-
Mobile Phase: An isocratic or gradient elution with a buffered mobile phase (e.g., 20% acetonitrile with 15 mM ammonium formate, pH 3).[9]
-
Detection: UV detection at 255 nm.[9]
Experimental Protocol: High-Performance Thin-Layer Chromatography (HPTLC)
-
Sample Preparation: May involve SPE followed by a derivatization step to enhance detection.[7]
-
Chromatography: Samples are spotted on an HPTLC plate (e.g., RP-C18) and developed in a suitable mobile phase.[7]
-
Detection: The plate is dried, and the spots are visualized, for instance, through a colorimetric reaction (e.g., with Fast Blue B).[7] Quantification can be done using a densitometer or by image analysis.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the different analytical methods.
Caption: LC-MS/MS experimental workflow for 3,5-DHBA analysis.
Caption: HPLC-UV experimental workflow for 3,5-DHBA analysis.
Caption: HPTLC experimental workflow for 3,5-DHBA analysis.
Conclusion
The choice of analytical method for the quantification of this compound in urine depends on the specific requirements of the study. For high-throughput, sensitive, and highly selective analysis, the proposed LC-MS/MS method is the most suitable approach. HPLC-UV offers a cost-effective alternative when the highest sensitivity is not required, provided that chromatographic separation from potential interferences is achieved. HPTLC is a viable option for screening purposes and in settings with limited access to more sophisticated instrumentation. This guide provides the necessary details for researchers to select and implement the most appropriate method for their needs.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. rrml.ro [rrml.ro]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. Selective determination of 3,5-dihydroxycinnamic acid in urine samples as gluten intake biomarker: high-performance thin-layer chromatography combined with colorimetric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. helixchrom.com [helixchrom.com]
- 10. Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Binding Affinity of 3,5-Dihydroxybenzoic Acid to Target Receptors: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of 3,5-Dihydroxybenzoic acid (3,5-DHBA) to its primary biological targets, the Hydroxycarboxylic Acid Receptor 1 (HCA1) and Tyrosine Phenol-lyase (TPL). The performance of 3,5-DHBA is objectively compared with alternative ligands, supported by experimental data to aid in research and drug development endeavors.
Data Presentation: Quantitative Comparison of Binding Affinities
The binding affinities of 3,5-DHBA and its alternatives are summarized below. For the HCA1 receptor, a G-protein coupled receptor, binding affinity is presented as the half-maximal effective concentration (EC50) from functional assays measuring cAMP inhibition. For the enzyme Tyrosine Phenol-lyase, the inhibitory constant (Ki) is used to represent binding affinity.
Table 1: Comparative Binding Affinity for Hydroxycarboxylic Acid Receptor 1 (HCA1)
| Compound | Receptor | Parameter | Value (µM) | Comments |
| This compound (3,5-DHBA) | HCA1 (GPR81) | EC50 | ~150[1][2] | Selective agonist for HCA1.[1][3] |
| 3-Hydroxybenzoic acid (3-HBA) | HCA1 (GPR81) | EC50 | ~186[4] | Agonist for both HCA1 and HCA2.[4] |
| L-Lactic acid | HCA1 (GPR81) | EC50 | 1,000 - 5,000[5] | Endogenous agonist.[5] |
| 3-Chloro-5-hydroxybenzoic acid | HCA1 (GPR81) | EC50 | ~16[5] | A potent synthetic agonist. |
| Compound 2 | HCA1 (GPR81) | EC50 | ~0.05[5] | A highly potent synthetic agonist. |
| AZ2 | HCA1 (GPR81) | EC50 | ~0.07 - 0.18[5] | A potent synthetic agonist. |
Table 2: Comparative Binding Affinity for Tyrosine Phenol-lyase (TPL)
| Compound | Target | Parameter | Value (µM) | Comments |
| This compound (3,5-DHBA) | Tyrosine Phenol-lyase (TPL) | Ki | 25.7[6] | Competitive inhibitor.[6] |
| Quercetin | Tyrosine Phenol-lyase (TPL) | Ki | 19.9[7] | A potent dietary polyphenol inhibitor.[7] |
| 2-Aza-L-tyrosine | Tyrosine Phenol-lyase (TPL) | Ki | 135[8] | Competitive inhibitor.[8] |
| 3-Aza-L-tyrosine | Tyrosine Phenol-lyase (TPL) | Ki | 3,400[8] | Competitive inhibitor.[8] |
| Homotyrosine | Tyrosine Phenol-lyase (TPL) | Ki | 800 - 1,500[9][10] | Competitive inhibitor.[9][10] |
| Bishomotyrosine | Tyrosine Phenol-lyase (TPL) | Ki | 800 - 1,500[9][10] | Competitive inhibitor.[9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for determining GPCR activation and enzyme inhibition.
Protocol 1: Determination of HCA1 Receptor Activation (cAMP Assay)
This protocol outlines a typical in vitro functional assay to determine the EC50 value of a compound for the HCA1 receptor by measuring the inhibition of cyclic AMP (cAMP) accumulation.
1. Cell Culture and Preparation:
-
Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells stably expressing the human HCA1 receptor are cultured in appropriate media (e.g., DMEM or Ham's F-12) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates and grown to 80-90% confluency.
2. Assay Procedure:
-
The growth medium is removed, and cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES).
-
Cells are then incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.[11]
-
Varying concentrations of the test compound (e.g., 3,5-DHBA) are added to the wells.
-
Forskolin (an adenylyl cyclase activator, typically at 5 µM) is added to all wells except the negative control to stimulate cAMP production.
-
The plate is incubated for 15-30 minutes at 37°C.
3. cAMP Measurement:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is determined using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
4. Data Analysis:
-
The raw data (e.g., fluorescence ratio or absorbance) is converted to cAMP concentrations using a standard curve.
-
The percentage of inhibition of forskolin-stimulated cAMP accumulation is calculated for each concentration of the test compound.
-
The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Protocol 2: Determination of Tyrosine Phenol-lyase (TPL) Inhibition (Enzyme Activity Assay)
This protocol describes a typical in vitro enzyme assay to determine the Ki value of a compound for TPL.
1. Enzyme and Substrate Preparation:
-
Recombinant TPL from a bacterial source (e.g., Citrobacter freundii) is purified.
-
A stock solution of the substrate, L-tyrosine, is prepared in an appropriate buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0).
2. Assay Procedure:
-
The assay is performed in a 96-well plate.
-
Each well contains the assay buffer, a fixed concentration of TPL enzyme, and varying concentrations of the inhibitor (e.g., 3,5-DHBA).
-
The mixture is pre-incubated for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is initiated by adding varying concentrations of the substrate, L-tyrosine.
-
The rate of phenol production is monitored over time by measuring the increase in absorbance at a specific wavelength (e.g., 270 nm for phenol). Alternatively, a coupled-enzyme assay can be used to detect one of the reaction products.
3. Data Analysis:
-
The initial reaction velocities (rates) are calculated from the linear portion of the progress curves.
-
To determine the mode of inhibition and the Ki value, the data is analyzed using graphical methods such as a Lineweaver-Burk or Dixon plot.
-
For competitive inhibition, the Ki is calculated from the equation: Apparent Km = Km * (1 + [I]/Ki), where [I] is the inhibitor concentration. Non-linear regression analysis of the velocity data against substrate and inhibitor concentrations can also be used to determine the Ki value.
Mandatory Visualization
Signaling Pathway of HCA1 Receptor Activation
The following diagram illustrates the signaling cascade initiated by the activation of the HCA1 receptor.
Caption: HCA1 receptor signaling pathway upon agonist binding.
General Experimental Workflow for Determining Binding Affinity
The diagram below outlines a generalized workflow for determining the binding affinity of a compound to its target receptor.
Caption: A generalized workflow for binding affinity determination.
References
- 1. 3,5-DHBA | Hydroxycarboxylic Acid Receptors | Tocris Bioscience [tocris.com]
- 2. This compound, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Activation Mechanism of HCA1, HCA2, and HCA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tyrosine phenol-lyase inhibitor quercetin reduces fecal phenol levels in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of tyrosine phenol-lyase from Citrobacter freundii by 2-azatyrosine and 3-azatyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of tyrosine phenol-lyase by tyrosine homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,5-Dihydroxybenzoic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,5-Dihydroxybenzoic Acid, building on our commitment to support your work beyond the product itself.
I. Immediate Safety Precautions and Hazard Identification
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound.
Hazard Classification:
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
-
Combustible Dust: May form combustible dust concentrations in air.[2][4]
All personnel handling this chemical for disposal must be familiar with the Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE).
II. Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound during disposal procedures.
| Body Part | Protection Type | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US)[2][3] |
| Hands | Protective gloves (e.g., Nitrile rubber) | Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3] |
| Body | Impervious clothing/lab coat | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3] |
| Respiratory | Particulate filter respirator | For nuisance exposures use type P95 (US) or type P1 (EU EN 143). For higher-level protection, use appropriate certified respirators.[3][5] |
III. Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Unused Product: If the this compound is in its original, uncontaminated state, it may be eligible for recycling. Consult with your institution's environmental health and safety (EHS) office or the manufacturer for recycling options.[6]
-
Contaminated Product/Residue: Any this compound that is a byproduct of an experiment, contaminated, or a residue from a spill cleanup is considered chemical waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. It is incompatible with strong oxidizing agents and strong bases.[2][7]
Step 2: Waste Collection and Storage
-
Container: Place the waste in a suitable, clearly labeled, and tightly closed container to await disposal.[5] The container should be made of a material compatible with the chemical, such as polyethylene or polypropylene.[8]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation and any known hazard information.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[7]
Step 3: Accidental Spill Cleanup In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, clean up the spill.
-
For solid spills: Avoid generating dust.[6] Gently sweep or shovel the material into a suitable container for disposal.[2][5] A HEPA-filter vacuum can also be used for cleanup.[9]
-
Environmental Protection: Do not allow the chemical to enter drains, sewers, or waterways.[1][3][6] If contamination of drains or waterways occurs, immediately notify the appropriate emergency services.[6]
Step 4: Final Disposal
-
Professional Disposal: The final disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[2][4][5]
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations.[10] Contact your institution's EHS office or the relevant environmental protection agency for specific guidance and to arrange for waste pickup.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. uprm.edu [uprm.edu]
- 6. sdfine.com [sdfine.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. alpharesources.com [alpharesources.com]
- 9. nj.gov [nj.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 3,5-Dihydroxybenzoic Acid
This guide provides immediate safety protocols, operational procedures, and disposal plans for the handling of 3,5-Dihydroxybenzoic Acid, tailored for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE based on potential exposure scenarios.
| Exposure Scenario | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Handling Solid Powder (e.g., weighing, transferring) | Tightly sealing safety goggles or a face shield.[1] | Impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1][2][3][4][5] | A NIOSH/MSHA approved air-purifying respirator with a particulate filter (e.g., P95 or P1) should be used, especially if dust is generated.[2][4][6] |
| Working with Solutions | Chemical safety goggles.[2] | Appropriate chemical-resistant gloves and a lab coat.[2][3][5] | Not generally required if working in a well-ventilated area or a fume hood. |
| Accidental Spills | Chemical safety goggles and a face shield.[1] | Chemical-resistant gloves, protective clothing, and boots. | For large spills or in poorly ventilated areas, a NIOSH/MSHA approved respirator with an organic vapor cartridge or a self-contained breathing apparatus may be necessary.[1][2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of local exhaust ventilation is recommended to control airborne dust.[2][4][6]
-
Hygiene: Wash hands thoroughly after handling.[2][3][6] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6][7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] Keep away from strong oxidizing agents and strong bases.[2][3]
Spill Management:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[2][3][7] Avoid generating dust.[2][3][7]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.
Disposal:
-
Dispose of this compound and its containers in accordance with local, state, and federal regulations.[6] It is recommended to consult with a licensed professional waste disposal service. Contaminated packaging should be treated as the chemical itself.[4]
Visualizing the Safety and Disposal Workflow
The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
